Methyl dodecanoate-d23
Description
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Structure
3D Structure
Properties
Molecular Formula |
C13H26O2 |
|---|---|
Molecular Weight |
237.48 g/mol |
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoate |
InChI |
InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h3-12H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 |
InChI Key |
UQDUPQYQJKYHQI-HSYOEVFGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl Dodecanoate-d23
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl dodecanoate-d23, a deuterated analog of methyl laurate. This isotopically labeled compound is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document details the synthetic route, purification methods, and in-depth characterization protocols.
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the deuteration of dodecanoic acid (lauric acid), followed by the esterification of the resulting dodecanoic acid-d23.
Step 1: Synthesis of Dodecanoic Acid-d23
The first step involves the exhaustive deuteration of dodecanoic acid. While various methods for deuteration exist, a common approach involves heterogeneous catalysis with deuterium (B1214612) gas.
Experimental Protocol: Deuteration of Dodecanoic Acid
-
Materials:
-
Dodecanoic acid (Lauric acid)
-
Deuterium gas (D₂)
-
Palladium on carbon (Pd/C) catalyst (10 wt%)
-
Anhydrous solvent (e.g., dioxane or ethyl acetate)
-
High-pressure autoclave reactor
-
-
Procedure:
-
In a high-pressure autoclave, dissolve dodecanoic acid in an appropriate amount of anhydrous solvent.
-
Add the Pd/C catalyst to the solution (typically 5-10% by weight of the dodecanoic acid).
-
Seal the reactor and purge it several times with nitrogen gas to remove any air, followed by purging with deuterium gas.
-
Pressurize the reactor with deuterium gas to the desired pressure (e.g., 10-50 bar).
-
Heat the mixture to a specified temperature (e.g., 100-150 °C) with vigorous stirring.
-
Maintain the reaction under these conditions for an extended period (24-72 hours) to ensure complete deuteration. The reaction progress can be monitored by taking small aliquots and analyzing them by mass spectrometry to check the degree of deuterium incorporation.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess deuterium gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain crude dodecanoic acid-d23.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane) to yield pure dodecanoic acid-d23.[1]
-
Step 2: Esterification of Dodecanoic Acid-d23
The deuterated carboxylic acid is then converted to its methyl ester via Fischer esterification, a well-established acid-catalyzed reaction.[2][3][4]
Experimental Protocol: Fischer Esterification of Dodecanoic Acid-d23
-
Materials:
-
Dodecanoic acid-d23
-
Anhydrous methanol (B129727)
-
Concentrated sulfuric acid (H₂SO₄) or anhydrous hydrochloric acid (HCl) in methanol
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., diethyl ether or hexane)
-
-
Procedure:
-
Dissolve the dried dodecanoic acid-d23 in a large excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the carboxylic acid weight) to the solution while stirring. Alternatively, a solution of anhydrous HCl in methanol can be used.
-
Attach a reflux condenser and heat the mixture to reflux for several hours (typically 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as diethyl ether or hexane (B92381).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield the pure ester.
-
Characterization of this compound
The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds. It is the method of choice for analyzing fatty acid methyl esters (FAMEs).[5][6][7][8][9][10][11][12][13]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: A nonpolar or medium-polarity capillary column suitable for FAME analysis (e.g., DB-5ms, HP-5ms, or a wax column).
-
Sample Preparation: Dilute a small amount of the purified this compound in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration (e.g., 10-100 µg/mL).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to ensure good separation.
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 300) to capture the molecular ion and all significant fragment ions.
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Expected Mass Spectrum:
The EI mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 237. The fragmentation pattern will be similar to that of the non-deuterated analog, with characteristic ions shifted by the mass of the deuterium atoms. Key fragments include:
-
McLafferty rearrangement ion: A prominent peak resulting from a specific fragmentation pathway of esters. For the non-deuterated compound, this is at m/z 74. For the d23-analog, this peak will be absent or significantly reduced as the alpha and beta carbons are deuterated.
-
Alpha-cleavage ions: Fragments resulting from cleavage of the C-C bonds adjacent to the carbonyl group.
-
Alkyl chain fragments: A series of ions separated by 16 amu (for CD₂) corresponding to the loss of deuterated alkyl fragments.
Table 1: Predicted Mass Spectrometry Data for this compound
| Property | Value |
| Molecular Formula | C₁₃D₂₃H₃O₂ |
| Molecular Weight | 237.49 g/mol |
| Exact Mass | 237.3376 u |
| Predicted [M]⁺ Ion (m/z) | 237 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. For this compound, ¹H NMR and ¹³C NMR are the most informative.
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
¹H NMR: The ¹H NMR spectrum is expected to be very simple, showing only a singlet for the three protons of the methyl ester group. The absence of other proton signals confirms the high degree of deuteration of the alkyl chain.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for all 13 carbon atoms. The signals for the deuterated carbons will appear as multiplets due to C-D coupling.
Table 2: Predicted NMR Data for this compound (in CDCl₃)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~174 |
| O-C H₃ | ~3.67 (s, 3H) | ~51.4 |
| C D₂-C=O | - | ~34 (multiplet) |
| C D₂(CH₂)₈- | - | ~22-32 (multiple multiplets) |
| C D₃ | - | ~14 (multiplet) |
Note: The exact chemical shifts may vary slightly depending on the solvent and other experimental conditions. The multiplicity of the deuterated carbon signals will depend on the number of attached deuterium atoms.
Data Summary
The following tables summarize the key physical and analytical data for this compound.
Table 3: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1219804-72-4 | [10] |
| Molecular Formula | C₁₃D₂₃H₃O₂ | [10] |
| Molecular Weight | 237.49 g/mol | [10] |
| Appearance | Colorless liquid or solid |
Table 4: Summary of Expected Analytical Data
| Technique | Parameter | Expected Value/Observation |
| GC-MS (EI) | Retention Time | Similar to non-deuterated methyl dodecanoate (B1226587) on a given GC system. |
| Molecular Ion ([M]⁺) | m/z 237 | |
| Key Fragments | Absence of m/z 74; series of ions corresponding to the loss of deuterated alkyl fragments. | |
| ¹H NMR | Chemical Shift (CDCl₃) | ~3.67 ppm (singlet, 3H) |
| ¹³C NMR | Chemical Shift Range (CDCl₃) | ~14-174 ppm; signals for deuterated carbons will be multiplets. |
This technical guide provides researchers, scientists, and drug development professionals with the essential information for the synthesis and characterization of this compound. The detailed protocols and expected analytical data will facilitate the successful preparation and validation of this important isotopically labeled compound for its various applications in scientific research.
References
- 1. caymanchem.com [caymanchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food after formation of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. shimadzu.com [shimadzu.com]
An In-depth Technical Guide on the Stability and Storage of Methyl Dodecanoate-d23
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl dodecanoate-d23. Given the critical role of isotopically labeled internal standards in quantitative analysis, ensuring their purity and stability is paramount for generating accurate and reproducible data. This document outlines the potential degradation pathways, recommended storage and handling procedures, and methodologies for stability assessment.
Chemical Profile and Inherent Stability
This compound is the deuterated form of methyl dodecanoate (B1226587) (also known as methyl laurate), a saturated fatty acid methyl ester (FAME). Its structure consists of a twelve-carbon saturated fatty acid chain with the methyl ester functional group. The "-d23" designation indicates that 23 of the hydrogen atoms have been replaced with deuterium (B1214612).
The inherent stability of this compound is primarily dictated by the chemical properties of the saturated ester. Saturated fatty acid esters are generally stable compounds. However, they are susceptible to degradation under certain conditions, primarily through hydrolysis and, to a lesser extent, oxidation. The presence of deuterium is not expected to significantly alter the primary degradation pathways but may influence the kinetics of these reactions, a phenomenon known as the kinetic isotope effect.
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for establishing appropriate storage conditions and analytical methods for stability monitoring.
-
Hydrolysis: The most probable degradation pathway for this compound is the hydrolysis of the ester bond. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions. Hydrolysis results in the formation of dodecanoic acid-d23 and methanol. The presence of even trace amounts of water can initiate this process over long-term storage.
-
Oxidation: While saturated fatty acid esters are relatively resistant to oxidation compared to their unsaturated counterparts, oxidation can still occur, particularly under harsh conditions such as high temperatures, exposure to UV light, and the presence of metal catalysts. Oxidation of the aliphatic chain can lead to the formation of various degradation products, including hydroperoxides, aldehydes, and carboxylic acids of shorter chain lengths.
A visual representation of the primary degradation pathway is provided below.
Recommended Storage and Handling Conditions
To maintain the chemical purity and integrity of this compound, the following storage and handling conditions are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store at room temperature (20-25°C). For long-term storage (>3 years), consider storage at 2-8°C. | Minimizes the rate of potential chemical degradation. While stable at room temperature, lower temperatures can further slow down any potential reactions. |
| Humidity | Store in a dry environment. The use of a desiccator is recommended. | To prevent hydrolysis of the ester linkage, which is catalyzed by moisture. |
| Light | Protect from light. Store in an amber vial or in a dark place. | To prevent potential photo-oxidative degradation. |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To minimize the risk of oxidation. |
| Container | Store in a tightly sealed, non-reactive container, such as a glass vial with a PTFE-lined cap. | Prevents contamination and exposure to atmospheric moisture and oxygen. |
Handling:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture into the sample.
-
Use clean, dry spatulas and glassware when handling the material.
-
Minimize the time the container is open to the atmosphere.
-
After use, tightly reseal the container and store it under the recommended conditions.
Stability Testing and Data
While specific long-term stability data for this compound is not extensively published, a stability testing protocol can be designed based on general principles for chemical standards. The following table outlines a proposed framework for a comprehensive stability study.
| Parameter | Long-Term Storage (25°C ± 2°C / 60% ± 5% RH) | Accelerated Storage (40°C ± 2°C / 75% ± 5% RH) |
| Time Points | 0, 6, 12, 24, 36 months | 0, 3, 6 months |
| Tests | Appearance, Purity (by GC-FID), Identification (by GC-MS), Water Content (by Karl Fischer) | Appearance, Purity (by GC-FID), Identification (by GC-MS), Water Content (by Karl Fischer) |
| Acceptance Criteria | ||
| Appearance | Clear, colorless liquid | No significant change |
| Purity | ≥ 98% | No significant degradation observed |
| Identification | Conforms to reference spectrum | Conforms to reference spectrum |
| Water Content | ≤ 0.1% | Report results |
Note: This table represents a template for a stability study. Actual results would need to be generated through experimental work.
One supplier suggests that after three years, the compound should be re-analyzed for chemical purity before use, indicating good stability under recommended storage conditions.
Experimental Protocols for Stability Assessment
The following are detailed methodologies for key experiments to assess the stability of this compound.
5.1 Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)
-
Objective: To quantify the purity of this compound and detect any degradation products.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector and a capillary column suitable for FAME analysis (e.g., a polar biscyanopropyl polysiloxane stationary phase).
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., hexane (B92381) or chloroform) at a concentration of approximately 1 mg/mL.
-
Create a series of dilutions from the stock solution to establish a calibration curve.
-
-
GC-FID Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a rate of 5-10°C/min to a final temperature of 250°C and hold for 5-10 minutes. (The program should be optimized to ensure good separation of the main peak from any potential impurities).
-
Injection Volume: 1 µL.
-
-
Data Analysis: Calculate the purity of this compound by area percent normalization. Identify and quantify any new peaks that appear in the chromatograms of stressed samples as potential degradation products.
5.2 Identification of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify the chemical structure of any degradation products observed during stability studies.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation: As described for GC-FID analysis.
-
GC-MS Conditions: Use similar chromatographic conditions as the GC-FID method to allow for peak correlation.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Analysis: Compare the mass spectra of the degradation product peaks with a mass spectral library (e.g., NIST) to tentatively identify the structures. The expected primary degradation product, dodecanoic acid-d23, would show a characteristic mass spectrum.
A logical workflow for the stability assessment is depicted below.
Conclusion
This compound is a stable compound when stored under appropriate conditions. The primary degradation pathway of concern is hydrolysis, which can be effectively mitigated by storing the material in a dry environment in a tightly sealed container. While oxidation is a less probable degradation route for this saturated ester, protection from light and storage under an inert atmosphere for long-term preservation are recommended best practices. Regular purity checks, especially after prolonged storage, are advised to ensure the continued integrity of this important analytical standard. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to perform their own stability assessments and ensure the quality of their results.
Methyl dodecanoate-d23 CAS number and molecular weight
This document provides core technical specifications for the isotopically labeled compound Methyl Dodecanoate-d23, intended for researchers, scientists, and professionals in drug development. This deuterated analog of methyl dodecanoate (B1226587) (also known as methyl laurate) is a valuable tool in metabolic research, analytical chemistry, and environmental analysis, often used as an internal standard.
Data Presentation
The key quantitative properties of this compound are summarized below.
| Parameter | Value | Reference |
| CAS Number | 1219804-72-4 | [1][2][3] |
| Molecular Formula | C₁₃D₂₃H₃O₂ | [2] |
| Molecular Weight | 237.49 g/mol | [2][3] |
| Isotopic Enrichment | ≥98 atom % D | [2][3] |
| Unlabeled CAS Number | 111-82-0 | [2][3] |
Methodology Notes
The provided molecular weight is a calculated value based on the atomic masses of the constituent elements and their specified isotopes (Deuterium, D). The CAS (Chemical Abstracts Service) number is a unique identifier assigned to this specific deuterated substance. Isotopic enrichment is typically determined by mass spectrometry, confirming the percentage of deuterium (B1214612) incorporated into the molecule.
Logical Relationship Diagram
The following diagram illustrates the direct association between the chemical compound and its primary identifiers.
Core identifiers for this compound.
References
Navigating the Natural Isotopic Landscape: A Technical Guide to Deuterium Abundance in Methyl Dodecanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural abundance of deuterium (B1214612) in methyl dodecanoate (B1226587), a saturated fatty acid methyl ester. Understanding the natural isotopic distribution of deuterium is critical for a range of scientific applications, from metabolic tracing and environmental science to the development of deuterated drugs. This document outlines the fundamental principles of deuterium abundance, details the sophisticated analytical techniques used for its measurement, and presents the nuanced, site-specific distribution of deuterium within fatty acid molecules.
The Global Abundance of Deuterium
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[] It contains one proton and one neutron in its nucleus, in contrast to the more common protium (B1232500) (¹H), which has only a proton.[] On Earth, the natural abundance of deuterium is approximately 0.015% of all hydrogen atoms.[][2] This translates to roughly one deuterium atom for every 6,420 hydrogen atoms.[3][4] While this represents a global average, the precise deuterium content of a specific molecule, such as methyl dodecanoate, is subject to isotopic fractionation during its biosynthesis.
Isotopic Fractionation in Fatty Acid Biosynthesis
The distribution of deuterium in naturally occurring organic molecules is not random.[5][6] Enzymatic processes during biosynthesis lead to kinetic isotope effects, resulting in a non-statistical, site-specific distribution of deuterium.[5][6] For fatty acids, the hydrogen atoms at different positions along the carbon chain will have varying levels of deuterium enrichment or depletion relative to the organism's environmental water.[6] This is because the hydrogen atoms incorporated into the fatty acid backbone originate from different metabolic precursors and are subject to fractionation by enzymes like synthetases and desaturases.[5][6]
Quantitative Data on Deuterium Abundance
| Parameter | Value | Source(s) |
| General Natural Abundance of Deuterium | ~0.015% | [][2] |
| Deuterium Atoms per Million Hydrogen Atoms (Ocean Water) | 155.76 ± 0.1 | [3] |
| Approximate Ratio of ¹H to ²H Atoms | 1 in 6,420 | [3][4] |
Studies on fatty acids isolated from sources like peanut oil have shown that the (D/H) ratio can vary significantly at different carbon positions within the molecule.[5][6] For instance, research has demonstrated that deuterium fractionation occurs during the desaturation of oleate (B1233923) to linoleate.[5][6] An alternating pattern of deuterium distribution along the fatty acid chain has also been observed, which is related to the origin of the hydrogen atoms during biosynthesis.[5][6]
Experimental Protocols for Determining Deuterium Abundance
The determination of the natural abundance and site-specific distribution of deuterium in fatty acid methyl esters like methyl dodecanoate requires highly sensitive analytical techniques. The two primary methods employed are Quantitative ²H Nuclear Magnetic Resonance (NMR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC/MS).
Quantitative ²H Nuclear Magnetic Resonance (NMR) Spectroscopy
This method allows for the direct measurement of the deuterium-to-hydrogen ratio at specific positions within a molecule.
Methodology:
-
Sample Preparation: The fatty acid of interest (dodecanoic acid) is first converted to its methyl ester, methyl dodecanoate. This is typically achieved through transesterification.[5][7]
-
Purification: The methyl ester is then purified, often using techniques like argentation column chromatography on silica.[5][7]
-
NMR Analysis: The purified methyl dodecanoate is dissolved in a suitable solvent and analyzed using a high-field NMR spectrometer equipped for deuterium detection.
-
Data Acquisition and Processing: Quantitative ²H NMR spectra are acquired, and the signals corresponding to different positions in the molecule are integrated. The (D/H)i values for each site are then calculated.[5][7]
Gas Chromatography-Mass Spectrometry (GC/MS)
GC/MS is a powerful technique for analyzing the isotopic composition of volatile compounds like fatty acid methyl esters.
Methodology:
-
Derivatization: Similar to the NMR protocol, the fatty acid is converted to its more volatile methyl ester form.
-
Gas Chromatography: The methyl dodecanoate sample is injected into a gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interactions with the stationary phase of the GC column. A typical oven program might start at 80°C, ramp to 170°C at 20°C/min, then to 204°C at 1°C/min, and finally to 250°C at 20°C/min, followed by a hold.[8]
-
Mass Spectrometry: As the methyl dodecanoate elutes from the GC column, it enters the mass spectrometer. Here, it is ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z).[8]
-
Isotopologue Analysis: The mass spectrometer measures the relative abundances of the different mass isotopologues of the molecule (e.g., M, M+1, M+2), which correspond to the presence of heavier isotopes like deuterium and ¹³C. By analyzing the mass isotopomer distribution, the degree of deuterium incorporation can be determined.[8][9]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the natural abundance of deuterium in methyl dodecanoate.
Caption: Experimental workflow for deuterium abundance analysis.
References
- 2. researchgate.net [researchgate.net]
- 3. Deuterium - Wikipedia [en.wikipedia.org]
- 4. iaea.org [iaea.org]
- 5. Natural deuterium distribution in fatty acids isolated from peanut seed oil: a site-specific study by quantitative 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. db.cngb.org [db.cngb.org]
- 8. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Methyl Dodecanoate-d23 in Advancing Lipidomics Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the comprehensive study of lipids in biological systems, is a rapidly evolving field crucial for understanding cellular physiology, disease pathogenesis, and for the discovery of novel therapeutic targets. The inherent complexity and vast dynamic range of the lipidome demand highly accurate and robust analytical methodologies. Stable isotope-labeled internal standards are indispensable tools in mass spectrometry-based lipidomics, enabling precise quantification and metabolic flux analysis. Methyl dodecanoate-d23, a deuterated analog of methyl dodecanoate (B1226587) (the methyl ester of lauric acid), has emerged as a valuable tool for researchers. This technical guide provides an in-depth overview of the potential uses of this compound in lipidomics, complete with experimental protocols, quantitative data summaries, and visualizations of relevant pathways and workflows.
Core Applications of this compound in Lipidomics
The primary applications of this compound in lipidomics fall into two main categories:
-
Internal Standard for Quantitative Analysis: Due to its chemical identity with the endogenous analyte, this compound is an ideal internal standard for the accurate quantification of methyl dodecanoate and, by extension, dodecanoic acid (lauric acid) in biological samples.[1][2] It co-elutes with the unlabeled analyte and experiences similar extraction efficiencies and ionization responses, effectively correcting for sample loss and matrix effects during analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]
-
Metabolic Tracer for Flux Analysis: As a stable isotope-labeled molecule, this compound can be introduced into cellular or whole-organism models to trace the metabolic fate of dodecanoate.[4] By monitoring the incorporation of the deuterium (B1214612) label into various downstream lipid species over time, researchers can elucidate metabolic pathways, determine the rates of lipid synthesis and turnover (flux), and understand how these processes are altered in different physiological or pathological states.[5][6][7]
Physicochemical Properties
A fundamental understanding of the physicochemical properties of both the deuterated standard and the native compound is essential for method development and data interpretation.
| Property | This compound | Methyl dodecanoate (Methyl laurate) |
| Chemical Formula | C₁₃H₃D₂₃O₂ | C₁₃H₂₆O₂ |
| Molecular Weight | 237.49 g/mol | 214.34 g/mol |
| CAS Number | 1219804-72-4 | 111-82-0 |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | Not specified, expected to be similar to unlabeled form | ~262 °C |
| Solubility | Soluble in organic solvents (e.g., hexane (B92381), methanol) | Soluble in organic solvents, insoluble in water |
Table 1: Physicochemical properties of this compound and Methyl dodecanoate.
Experimental Protocols
The following sections detail generalized protocols for the use of this compound in lipidomics analysis. Specific parameters may require optimization based on the instrumentation and biological matrix.
Protocol 1: Quantitative Analysis of Dodecanoic Acid (Lauric Acid) using GC-MS
This protocol is designed for the quantification of total dodecanoic acid in a biological sample, such as plasma or tissue homogenate.
1. Sample Preparation and Lipid Extraction:
- To a known quantity of the biological sample (e.g., 100 µL of plasma), add a precise amount of this compound internal standard solution.
- Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture and vortex vigorously for 1 minute.[2]
- Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.[2]
- Centrifuge at 2000 x g for 5 minutes to induce phase separation.[2]
- Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.
- Dry the lipid extract under a gentle stream of nitrogen.
2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):
- To the dried lipid extract, add 1 mL of 2% methanolic sulfuric acid or 14% boron trifluoride (BF₃) in methanol.[2]
- Seal the tube and heat at 60-100°C for 30 minutes to facilitate the conversion of fatty acids to FAMEs.[2]
- After cooling, add 1 mL of water and 1 mL of hexane to extract the FAMEs. Vortex and centrifuge to separate the phases.
- Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.[2]
3. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC System | Agilent 7890A or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |
| Injector Temperature | 250 °C |
| Oven Program | 100°C hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at 1 mL/min |
| MS System | Agilent 5977 or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | See Table 2 |
Table 2: GC-MS instrument parameters for FAME analysis.
4. Data Analysis:
- Quantification is achieved by creating a calibration curve. Prepare a series of standards with known concentrations of methyl dodecanoate and a constant concentration of this compound.
- Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
- Determine the concentration of dodecanoic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.[8]
Protocol 2: Quantitative Analysis using LC-MS/MS
This protocol is suitable for the direct analysis of fatty acids without derivatization, often preferred for high-throughput applications.
1. Sample Preparation and Lipid Extraction:
- Follow the same lipid extraction procedure as described in Protocol 1, spiking the sample with this compound at the initial step.
- After drying the lipid extract, reconstitute the sample in a suitable solvent for reverse-phase chromatography (e.g., methanol/isopropanol).
2. LC-MS/MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 80:20) with 0.1% formic acid |
| Gradient | Optimized for separation of fatty acids |
| Flow Rate | 0.3 - 0.5 mL/min |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for fatty acids |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 4 |
Table 3: LC-MS/MS instrument parameters for fatty acid analysis.
3. Data Analysis:
- Similar to the GC-MS protocol, construct a calibration curve using the peak area ratios of the analyte to the internal standard.
Quantitative Data Presentation
Clear and structured presentation of quantitative data is paramount for interpretation and comparison.
GC-MS Selected Ion Monitoring (SIM) Data
For GC-MS analysis, specific ions are monitored to enhance sensitivity and selectivity. The molecular ion (M+) and characteristic fragment ions are typically chosen. For FAMEs, a prominent fragment at m/z 74, corresponding to the McLafferty rearrangement of the methyl ester group, is commonly observed.[9][10]
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Methyl dodecanoate | ~12.5 | 214 (M+) | 74 | 87 |
| This compound | ~12.5 | 237 (M+) | 77 | 90 |
Table 4: Example of Selected Ion Monitoring (SIM) parameters for GC-MS analysis. Retention times are approximate and column-dependent. The ions for the deuterated standard are shifted by the mass of the deuterium labels.
LC-MS/MS Multiple Reaction Monitoring (MRM) Data
In MRM, a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This highly selective technique provides excellent sensitivity for quantification. For fatty acids in negative ion mode, the deprotonated molecule [M-H]⁻ is typically the precursor ion. The product ions can result from neutral losses or fragmentation of the alkyl chain.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dodecanoic acid | 199.2 | 199.2 (pseudo-MRM) | 5-10 |
| 199.2 | 155.2 | 10-20 | |
| Dodecanoic acid-d23 | 222.4 | 222.4 (pseudo-MRM) | 5-10 |
| 222.4 | 178.4 | 10-20 |
Table 5: Proposed Multiple Reaction Monitoring (MRM) transitions for dodecanoic acid and its deuterated analog. These values are predictive and require experimental optimization.
Example Calibration Curve Data
A calibration curve is essential for accurate quantification. The following table provides an example of data that would be generated to create such a curve.
| Concentration (ng/mL) | Peak Area (Analyte) | Peak Area (Internal Standard) | Peak Area Ratio (Analyte/IS) |
| 1 | 15,000 | 1,000,000 | 0.015 |
| 5 | 75,000 | 1,000,000 | 0.075 |
| 10 | 152,000 | 1,000,000 | 0.152 |
| 50 | 760,000 | 1,000,000 | 0.760 |
| 100 | 1,530,000 | 1,000,000 | 1.530 |
| 250 | 3,800,000 | 1,000,000 | 3.800 |
| 500 | 7,650,000 | 1,000,000 | 7.650 |
Table 6: Example of calibration curve data for the quantification of dodecanoic acid using this compound as an internal standard.[11]
Example Quantitative Results
The following table illustrates how quantitative results from a study comparing dodecanoic acid levels in control versus treated biological samples could be presented.
| Sample ID | Group | Dodecanoic Acid Concentration (µg/mL) | Standard Deviation |
| 1 | Control | 15.2 | 1.8 |
| 2 | Control | 14.8 | 1.5 |
| 3 | Control | 16.1 | 2.1 |
| 4 | Treated | 25.7 | 3.2 |
| 5 | Treated | 28.1 | 3.5 |
| 6 | Treated | 26.5 | 2.9 |
Table 7: Example of a summary table for quantitative results.
Visualization of Workflows and Pathways
Experimental Workflow for Quantitative Lipidomics
The general workflow for quantitative analysis of fatty acids using a deuterated internal standard is depicted below.
Metabolic Fate and Signaling of Dodecanoate
Dodecanoate (lauric acid) is not merely a component of complex lipids; it is also a signaling molecule that can influence various cellular processes. When this compound is used as a tracer, the deuterium label can be followed through these pathways.
Recent research has elucidated several signaling pathways activated by lauric acid. For instance, in cancer cells, lauric acid has been shown to induce apoptosis through pathways involving the epidermal growth factor receptor (EGFR), extracellular signal-regulated kinase (ERK), and c-Jun.[1] It can also promote stress fiber formation via the Rho-associated kinase-mediated pathway.[1] Furthermore, lauric acid can activate the PI3K/Akt signaling pathway, which is implicated in cell growth and survival, and can also signal through Toll-like receptor 4 (TLR4) to influence metabolic processes.[12]
Conclusion
This compound is a powerful and versatile tool in the field of lipidomics. Its application as an internal standard ensures the accuracy and reproducibility of quantitative measurements of dodecanoic acid, a fatty acid of significant biological interest. Moreover, its use as a metabolic tracer provides a dynamic view of lipid metabolism, allowing researchers to probe the intricacies of fatty acid flux and its role in cellular signaling. The detailed protocols and data presentation formats provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively integrate this compound into their lipidomics workflows, thereby advancing our understanding of the critical roles lipids play in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Human Metabolome Database: Showing metabocard for Methyl dodecanoate (HMDB0031018) [hmdb.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Dodecanoic acid, methyl ester [webbook.nist.gov]
- 12. jianhaidulab.com [jianhaidulab.com]
Methodological & Application
Application Notes and Protocols for Using Methyl Dodecanoate-d23 as an Internal Standard in GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS), particularly for fatty acids and their derivatives, the use of a stable isotope-labeled internal standard is paramount for achieving accuracy and precision.[1] Methyl dodecanoate-d23, the deuterated analog of methyl laurate, serves as an exemplary internal standard for the analysis of fatty acid methyl esters (FAMEs). Its chemical and physical properties closely mirror those of its non-labeled counterpart, ensuring it behaves similarly during sample preparation and chromatographic separation.[1] However, its significantly higher mass, due to the 23 deuterium (B1214612) atoms, allows for clear differentiation by the mass spectrometer, thereby preventing interference with the analyte of interest.[1] This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in GC-MS analysis.
The core principle of this method lies in adding a known quantity of this compound to a sample at the initial stage of preparation.[1] Any subsequent loss of sample during extraction, derivatization, or injection will affect both the analyte and the internal standard equally.[1] By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be normalized, leading to highly reliable and reproducible quantification.[1]
Experimental Protocols
1. Materials and Reagents
-
This compound: (CAS: 1219804-72-4)[2]
-
Analyte Standards: (e.g., Methyl dodecanoate, other FAMEs)
-
Solvents: Hexane (B92381) (GC grade), Methanol (B129727) (anhydrous)
-
Derivatization Reagent: Boron trifluoride (BF3) in methanol (14%) or Acetyl Chloride
-
Other Reagents: Anhydrous sodium sulfate, Saturated sodium chloride solution
2. Sample Preparation and Derivatization
A critical step in the analysis of fatty acids is their conversion to more volatile FAMEs.[3]
-
Internal Standard Spiking: To a known volume or weight of the sample (e.g., extracted oil, plasma, or tissue homogenate), add a precise amount of this compound stock solution. The final concentration of the internal standard should be comparable to the expected concentration of the analytes.
-
Derivatization:
-
For samples containing free fatty acids, a common and effective method is acid-catalyzed esterification.[4]
-
Add 1-2 mL of 14% BF3 in methanol to the sample.
-
Seal the container and heat at 60-100°C for 10-20 minutes.
-
Cool the mixture to room temperature.
-
-
Extraction of FAMEs:
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the reaction mixture.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge to facilitate phase separation.[4]
-
Carefully transfer the upper hexane layer to a clean vial.
-
Dry the extract by passing it through a small column of anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
-
3. GC-MS Instrumentation and Parameters
The following parameters provide a general guideline and may require optimization based on the specific instrument and analytes.
| Parameter | Setting |
| Gas Chromatograph | Agilent, Shimadzu, or equivalent |
| Column | High polarity cyanopropyl or biscyanopropyl column (e.g., TRACE™ TR-FAME, SP-2560)[5][6] |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial: 100°C, hold for 2 min; Ramp: 10°C/min to 240°C, hold for 15 min |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min |
| Mass Spectrometer | Quadrupole or Time-of-Flight (TOF) |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temp. | 280°C |
| Scan Mode | Selected Ion Monitoring (SIM) or Full Scan |
4. Selected Ion Monitoring (SIM) Parameters
For targeted quantification, SIM mode provides enhanced sensitivity.[7]
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Methyl dodecanoate | 214 (M⁺) | 74, 87, 143[8][9] |
| This compound | 237 (M⁺) | 90, 166[2][7] |
Data Presentation and Quantitative Analysis
Quantification is achieved by creating a calibration curve.[4] This is done by analyzing a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard, this compound. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the analyte concentration.[4]
Table of Quantitative Data Example:
| Analyte Concentration (µg/mL) | Analyte Peak Area | IS Peak Area (this compound) | Peak Area Ratio (Analyte/IS) |
| 1.0 | 50,000 | 1,000,000 | 0.050 |
| 5.0 | 255,000 | 1,020,000 | 0.250 |
| 10.0 | 510,000 | 1,015,000 | 0.502 |
| 25.0 | 1,270,000 | 1,010,000 | 1.257 |
| 50.0 | 2,550,000 | 1,005,000 | 2.537 |
| Sample | 850,000 | 1,012,000 | 0.840 |
From the calibration curve generated with the standard data, the concentration of the analyte in the sample can be accurately determined.
Diagrams
Caption: Workflow for FAME analysis using this compound.
Caption: Principle of internal standard quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS 1219804-72-4 | LGC Standards [lgcstandards.com]
- 3. shimadzu.com [shimadzu.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ez.restek.com [ez.restek.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Spiking Samples with Methyl Dodecanoate-d23
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl dodecanoate-d23 is a deuterated form of methyl dodecanoate (B1226587) (also known as methyl laurate), a fatty acid methyl ester (FAME). In analytical chemistry, particularly in mass spectrometry-based applications like gas chromatography-mass spectrometry (GC-MS), stable isotope-labeled compounds such as this compound are invaluable. They are primarily used as internal standards for the precise and accurate quantification of their non-labeled counterparts and other related analytes.[1] The incorporation of 23 deuterium (B1214612) atoms results in a significant mass shift from the endogenous compound, allowing for clear differentiation by a mass spectrometer while maintaining nearly identical chemical and chromatographic properties.[2][3][4] This application note provides a detailed protocol for spiking various sample matrices with this compound for quantitative analysis.
Principle of Isotope Dilution Mass Spectrometry
The use of this compound as an internal standard is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard is added to the sample at the initial stage of sample preparation. This "spiked" sample is then subjected to extraction, purification, and derivatization procedures. Any loss of analyte during these steps will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, accurate quantification can be achieved, correcting for variations in sample recovery and instrument response.
Materials and Reagents
-
This compound: CAS Number: 1219804-72-4, Molecular Weight: 237.49 g/mol .[1][2][3][4]
-
Methyl Dodecanoate (non-labeled standard): CAS Number: 111-82-0, Molecular Weight: 214.34 g/mol .[4]
-
Solvents: Hexane (B92381) (GC grade), Chloroform (HPLC grade), Methanol (B129727) (HPLC grade), Iso-octane (GC grade).
-
Reagents for Derivatization: Boron trifluoride-methanol (BF3-methanol) solution (14% w/v) or 2% (v/v) methanolic sulfuric acid.
-
Other Reagents: Sodium chloride (NaCl), Anhydrous sodium sulfate, Deionized water.
-
Sample Matrices: Plasma, serum, tissues, cell cultures, or food samples.
Experimental Protocols
Preparation of Standard Solutions
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane.
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of methyl dodecanoate and dissolve it in 10 mL of hexane.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Analyte Stock Solution with hexane to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
Sample Spiking and Preparation
The following is a general protocol for plasma samples. Modifications may be required for other sample types.
-
Sample Aliquoting: Pipette a precise volume of the sample (e.g., 100 µL of plasma) into a glass tube.
-
Internal Standard Spiking: Add a fixed volume of the this compound IS working solution (e.g., 20 µL of a 10 µg/mL solution) to each sample, calibrator, and quality control sample.
-
Vortex: Briefly vortex the tubes to ensure thorough mixing.
Lipid Extraction (Folch Method)
-
Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the spiked sample.
-
Vortexing: Vortex the mixture vigorously for 2 minutes.
-
Phase Separation: Add 0.5 mL of a 0.9% NaCl solution and vortex for another minute.
-
Centrifugation: Centrifuge the samples at 2000 x g for 10 minutes to achieve phase separation.
-
Collection of Organic Layer: Carefully collect the lower organic (chloroform) layer containing the lipids into a new clean glass tube.
Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Solvent Evaporation: Evaporate the collected organic phase to dryness under a gentle stream of nitrogen at 40-50°C.
-
Saponification: Add 1 mL of 0.5 M NaOH in methanol to the dried lipid extract. Heat at 100°C for 5-10 minutes.
-
Methylation: Cool the sample and add 2 mL of 14% BF3-methanol solution. Heat again at 100°C for 5 minutes to convert the fatty acids to FAMEs.
-
Extraction of FAMEs: Cool the sample and add 1 mL of hexane and 1 mL of deionized water. Vortex thoroughly and centrifuge at 1000 x g for 5 minutes.
-
Final Extract: Transfer the upper hexane layer containing the FAMEs to a new tube. This extract is now ready for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-23 (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 1 minute. Ramp to 175°C at 25°C/min. Ramp to 230°C at 4°C/min and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for quantitative analysis.
-
Quantifier ion for Methyl Dodecanoate: m/z 214.
-
Quantifier ion for this compound: m/z 237.
-
Data Presentation
Quantitative data should be processed to generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of methyl dodecanoate in unknown samples is then determined using the regression equation derived from this curve. The following tables provide an example of expected performance data.
Table 1: Method Validation Parameters
| Validation Parameter | Typical Performance |
| Linearity Range (µg/mL) | 0.1 - 50 |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) (µg/mL) | ~0.05 |
| Limit of Quantification (LOQ) (µg/mL) | ~0.15 |
Table 2: Example Calibration Curve Data
| Analyte Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 18,500 | 350,000 | 0.053 |
| 0.5 | 95,000 | 355,000 | 0.268 |
| 1.0 | 195,000 | 360,000 | 0.542 |
| 5.0 | 980,000 | 352,000 | 2.784 |
| 10.0 | 1,950,000 | 358,000 | 5.447 |
| 25.0 | 4,850,000 | 355,000 | 13.662 |
| 50.0 | 9,700,000 | 350,000 | 27.714 |
Mandatory Visualization
Caption: Workflow for quantitative analysis using this compound.
References
- 1. Validation of a liquid chromatography/tandem mass spectrometry method for the simultaneous quantification of Sotrastaurin and its metabolite N-desmethyl-sotrastaurin in human blood - OAK Open Access Archive [oak.novartis.com]
- 2. This compound | CAS 1219804-72-4 | LGC Standards [lgcstandards.com]
- 3. shimadzu.com [shimadzu.com]
- 4. Dodecanoic acid, methyl ester [webbook.nist.gov]
Application Notes and Protocols for Fatty Acid Quantitation in Plasma Using Methyl Dodecanoate-d23
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of fatty acids in plasma is a critical tool in biomedical research, clinical diagnostics, and drug development. Plasma fatty acid profiles can serve as biomarkers for various physiological and pathological states, including cardiovascular diseases, metabolic disorders, and nutritional status. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the separation and quantification of fatty acid methyl esters (FAMEs). Accurate quantitation using GC-MS relies on the use of stable isotope-labeled internal standards to correct for variations in sample preparation and instrument response.
Methyl dodecanoate-d23, a deuterated form of the methyl ester of lauric acid (dodecanoic acid), is an ideal internal standard for the quantification of saturated and unsaturated fatty acids in plasma. Its chemical properties are nearly identical to its non-deuterated counterparts, ensuring similar extraction and derivatization efficiency, as well as chromatographic behavior. The significant mass difference between the d23-labeled standard and the endogenous analytes allows for precise and accurate quantification via mass spectrometry.
These application notes provide a comprehensive protocol for the extraction, derivatization, and GC-MS analysis of fatty acids in human plasma using this compound as an internal standard.
Principle of the Method
The overall workflow for the quantitation of fatty acids in plasma involves several key steps. First, total lipids are extracted from the plasma sample. An internal standard, this compound, is added at the beginning of the procedure to account for any loss during sample processing. The fatty acids within the extracted lipids are then converted to their corresponding fatty acid methyl esters (FAMEs) through a process called transesterification. This derivatization step increases the volatility of the fatty acids, making them amenable to gas chromatography. The resulting FAMEs are then analyzed by GC-MS. Quantification is achieved by comparing the peak area of each endogenous FAME to the peak area of the this compound internal standard. A calibration curve is generated using known concentrations of non-labeled fatty acid standards to determine the absolute concentration of each fatty acid in the plasma sample.
Experimental Protocols
Materials and Reagents
-
Human plasma (collected in EDTA- or heparin-treated tubes)
-
This compound internal standard solution (e.g., 10 µg/mL in methanol)
-
Fatty acid methyl ester standard mix for calibration curve
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
0.9% NaCl solution
-
2% (v/v) Sulfuric acid in methanol
-
Hexane (B92381), HPLC grade
-
Anhydrous sodium sulfate (B86663)
-
Glass tubes with PTFE-lined caps
-
Nitrogen gas for evaporation
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
GC vials with inserts
Protocol 1: Lipid Extraction and Transesterification
-
Sample Preparation: Thaw frozen plasma samples on ice. Vortex to ensure homogeneity.
-
Aliquoting: In a glass tube, add 100 µL of plasma.
-
Internal Standard Spiking: Add a precise volume of the this compound internal standard solution (e.g., 20 µL of a 10 µg/mL solution) to the plasma sample.
-
Lipid Extraction (Modified Folch Method):
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
Carefully aspirate the upper aqueous phase and discard.
-
Transfer the lower organic phase (containing lipids) to a new clean glass tube.
-
-
Solvent Evaporation: Dry the extracted lipids under a gentle stream of nitrogen gas at 40°C.
-
Transesterification (Derivatization to FAMEs):
-
To the dried lipid extract, add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Seal the tube tightly with a PTFE-lined cap.
-
Heat the mixture at 60°C for 1 hour in a heating block or water bath.
-
Allow the tube to cool to room temperature.
-
-
FAME Extraction:
-
Add 1 mL of hexane and 0.5 mL of deionized water to the tube.
-
Vortex for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1,000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.
-
Protocol 2: GC-MS Analysis
The following are typical GC-MS parameters for the analysis of FAMEs. These may need to be optimized for your specific instrument and column.
-
Gas Chromatograph (GC) System: Agilent 7890B or equivalent.
-
Column: DB-23 (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar cyanopropyl column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp 1: 25°C/min to 175°C.
-
Ramp 2: 4°C/min to 230°C, hold for 5 minutes.
-
-
Mass Spectrometer (MS) System: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 250°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic ions for each FAME and the internal standard.
Data Presentation and Method Performance
Quantitative data is generated by creating a calibration curve for each fatty acid. This is done by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) against the known concentration of the analyte standards. The concentration of each fatty acid in the plasma samples is then calculated from the regression equation of its calibration curve.
The following tables summarize representative method validation parameters for the quantification of fatty acids using a deuterated internal standard. These values should be established during in-house method validation.
Table 1: GC-MS Parameters for Selected Fatty Acid Methyl Esters and Internal Standard
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Methyl Dodecanoate (C12:0) | ~12.5 | 214 | 74, 87 |
| This compound (IS) | ~12.5 | 237 | 74, 90 |
| Methyl Myristate (C14:0) | ~15.9 | 242 | 74, 87 |
| Methyl Palmitate (C16:0) | ~19.2 | 270 | 74, 87 |
| Methyl Stearate (C18:0) | ~22.5 | 298 | 74, 87 |
| Methyl Oleate (C18:1n9c) | ~22.8 | 296 | 55, 264 |
| Methyl Linoleate (C18:2n6c) | ~23.5 | 294 | 67, 262 |
Retention times are approximate and will vary depending on the specific GC system and column.
Table 2: Representative Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Note: These values are representative for a method using a deuterated methyl ester of lauric acid and should be confirmed during in-house validation.[1]
Visualizations
Experimental and Analytical Workflow
Caption: Workflow for fatty acid quantitation in plasma.
Metabolic Pathway of Dodecanoic Acid
Caption: Major metabolic pathways of dodecanoic acid.
References
Application of Methyl Dodecanoate-d23 in Metabolomics Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Methyl dodecanoate-d23 in metabolomics research. This stable isotope-labeled internal standard is a crucial tool for the accurate quantification of fatty acids and for tracing metabolic pathways.
Application as an Internal Standard for Accurate Quantification of Fatty Acids
This compound is an ideal internal standard for the quantitative analysis of fatty acids in biological matrices using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its deuterated nature ensures that it co-elutes with the endogenous, non-labeled methyl dodecanoate (B1226587) and other similar fatty acid methyl esters, while its distinct mass allows for its separate detection. This co-elution property is critical for correcting variations that can occur during sample preparation, extraction, and analysis, leading to highly accurate and precise quantification.[1][2][3]
The principle of using a deuterated internal standard lies in adding a known amount of this compound to the sample at the very beginning of the workflow.[2] This "spiked" sample is then carried through all the preparation steps, including lipid extraction and derivatization. By measuring the ratio of the peak area of the endogenous analyte to the peak area of the deuterated internal standard, any sample loss or variation in instrument response can be effectively normalized.[2]
Experimental Workflow for Fatty Acid Quantification
The general workflow for quantifying fatty acids using this compound as an internal standard is depicted below.
References
Application Note & Protocol: Quantitative Analysis Using a Methyl Dodecanoate-d23 Calibration Curve
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of fatty acid methyl esters (FAMEs) is critical in various fields, including metabolic research, food science, and biofuel development. Methyl dodecanoate (B1226587), a saturated fatty acid methyl ester, serves as a common analyte in these studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as Methyl dodecanoate-d23, is the gold standard for quantitative analysis by mass spectrometry.[1] This method significantly improves accuracy and precision by correcting for variations in sample preparation, injection volume, and instrument response.[1] This application note provides a detailed protocol for developing a calibration curve using this compound for the accurate quantification of methyl dodecanoate.
The protocol outlines the preparation of calibration standards, the instrumental analysis using Gas Chromatography-Mass Spectrometry (GC-MS), and the subsequent data analysis to construct a reliable calibration curve.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standards:
-
Solvents:
-
Hexane (GC grade or equivalent)[5]
-
Methanol (HPLC grade)
-
-
Equipment:
Preparation of Stock Solutions
-
Methyl Dodecanoate (Analyte) Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of methyl dodecanoate.
-
Dissolve in a 10 mL volumetric flask with hexane.
-
Ensure the solution is thoroughly mixed.
-
-
This compound (Internal Standard) Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound.[4]
-
Dissolve in a 10 mL volumetric flask with hexane.
-
Ensure the solution is thoroughly mixed.
-
Preparation of Calibration Standards
-
Internal Standard Working Solution (10 µg/mL):
-
Dilute the this compound stock solution 1:100 with hexane.
-
-
Calibration Curve Standards:
| Standard Level | Analyte Stock (1 mg/mL) Volume (µL) | Hexane Volume (µL) | IS Working Solution (10 µg/mL) Volume (µL) | Final Analyte Concentration (µg/mL) | Final IS Concentration (µg/mL) |
| 1 | 1 | 899 | 100 | 1 | 1 |
| 2 | 5 | 895 | 100 | 5 | 1 |
| 3 | 10 | 890 | 100 | 10 | 1 |
| 4 | 50 | 850 | 100 | 50 | 1 |
| 5 | 100 | 800 | 100 | 100 | 1 |
| 6 | 250 | 650 | 100 | 250 | 1 |
| 7 | 500 | 400 | 100 | 500 | 1 |
Table 1: Preparation of Calibration Curve Standards.
GC-MS Instrumental Analysis
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer is recommended for this analysis.[5]
-
GC Conditions:
-
Column: A non-polar column such as a HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]
-
Inlet: Splitless mode is often used for trace analysis.[5]
-
Injection Volume: 1 µL.[5]
-
Inlet Temperature: 250°C.[5]
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at 10°C/min.
-
Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes.[5]
-
-
-
MS Conditions:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Methyl dodecanoate | C₁₃H₂₆O₂ | 214.34 | 214.1933 | 74 | 87 |
| This compound | C₁₃D₂₃H₃O₂ | 237.49 | 237.3376 | 77 | 90 |
Table 2: Mass Spectrometry Parameters for Analyte and Internal Standard. The quantifier and qualifier ions are based on common fragmentation patterns of FAMEs and their deuterated analogs.[7]
Data Presentation and Analysis
-
Peak Integration: Integrate the peak areas of the quantifier ions for both methyl dodecanoate and this compound in each of the calibration standards.
-
Response Ratio Calculation: Calculate the response ratio for each standard using the following formula:
-
Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
-
Calibration Curve Construction:
| Standard Level | Analyte Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Response Ratio |
| 1 | 1 | Example Value | Example Value | Calculated |
| 2 | 5 | Example Value | Example Value | Calculated |
| 3 | 10 | Example Value | Example Value | Calculated |
| 4 | 50 | Example Value | Example Value | Calculated |
| 5 | 100 | Example Value | Example Value | Calculated |
| 6 | 250 | Example Value | Example Value | Calculated |
| 7 | 500 | Example Value | Example Value | Calculated |
Table 3: Example Data Table for Calibration Curve Construction.
Mandatory Visualization
Caption: Workflow for developing a calibration curve with this compound.
Conclusion
This application note provides a comprehensive protocol for the development of a robust calibration curve for the quantification of methyl dodecanoate using its deuterated analog, this compound, as an internal standard. The use of a stable isotope-labeled internal standard coupled with GC-MS analysis in SIM mode offers high selectivity and accuracy, making this method suitable for demanding research and quality control applications. Adherence to this protocol will enable researchers to generate high-quality, reproducible quantitative data.
References
- 1. benchchem.com [benchchem.com]
- 2. Dodecanoic acid, methyl ester [webbook.nist.gov]
- 3. メチルドデカノアート analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | CAS 1219804-72-4 | LGC Standards [lgcstandards.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Methyl Dodecanoate-d23
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl dodecanoate (B1226587), the methyl ester of lauric acid, is a fatty acid methyl ester (FAME) relevant in various fields, including food science, cosmetics, and biomedical research. Accurate and precise quantification of fatty acids and their esters in complex biological matrices is crucial for understanding metabolic pathways, disease biomarker discovery, and drug development. The use of stable isotope-labeled internal standards, such as Methyl dodecanoate-d23, is the gold standard for quantitative analysis by mass spectrometry.[1][2] The co-elution of the deuterated standard with the analyte of interest allows for the correction of variability during sample preparation and ionization, leading to highly accurate and reproducible results.[1][3]
This document provides detailed application notes and protocols for the sample preparation and analysis of Methyl dodecanoate using this compound as an internal standard, primarily by Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of the Method
The fundamental principle behind using this compound for quantitative analysis is stable isotope dilution. A known amount of the deuterated internal standard is added to the sample at the beginning of the preparation process.[4] This "spiked" sample is then subjected to extraction, and if necessary, derivatization. Since this compound is chemically identical to its non-labeled counterpart, it experiences the same processing effects, including any potential loss during sample handling.[3][4]
During GC-MS analysis, the mass spectrometer distinguishes between the analyte and the deuterated internal standard based on their mass-to-charge (m/z) ratio.[5] Quantification is then performed by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to determine the concentration of the analyte in the original sample by referencing a calibration curve.[3]
Data Presentation: Performance Characteristics
The following table summarizes typical quantitative performance data for the analysis of fatty acid methyl esters using a deuterated internal standard with GC-MS. These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.[6]
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.99 | Indicates a strong correlation between the concentration and the instrument response over a defined range.[6] |
| Accuracy (% Recovery) | 90 - 110% | The closeness of the measured value to the true value, determined by analyzing samples with known concentrations.[6] |
| Precision (% RSD) | < 15% | The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[6] |
| Limit of Detection (LOD) | 0.005 - 10 mg/L | The lowest concentration of the analyte that can be reliably detected above the background noise.[6] |
| Limit of Quantification (LOQ) | 0.018 - 25 mg/L | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[6] |
Experimental Protocols
Two primary sample preparation techniques are detailed below: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice of method will depend on the sample matrix and the desired level of cleanup.
Protocol 1: Liquid-Liquid Extraction (LLE)
LLE is a common and effective method for extracting lipids, including methyl esters, from aqueous matrices like plasma or serum.[7][8]
Materials:
-
Sample (e.g., 100 µL of plasma)
-
This compound internal standard solution (concentration to be optimized based on expected analyte levels)
-
Chloroform[5]
-
Methanol[5]
-
0.9% NaCl solution[5]
-
Hexane (B92381) (GC grade)[5]
-
Anhydrous sodium sulfate (B86663)
-
Conical glass tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC vials with PTFE-lined caps
Procedure:
-
Sample Spiking: In a 15 mL conical glass tube, add the sample (e.g., 100 µL of plasma). Add a predetermined volume of the this compound internal standard solution.
-
Lipid Extraction:
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol (B129727) solution to the sample.[5]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.[5]
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.[5]
-
Vortex for an additional 30 seconds.[5]
-
Centrifuge at 2000 x g for 10 minutes.[5]
-
-
Isolate Organic Layer: Carefully collect the lower organic (chloroform) layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.[5]
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[5]
-
Reconstitution: Reconstitute the dried extract in a suitable volume of hexane (e.g., 100 µL).
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.[5]
-
Transfer: Transfer the dried extract to a GC vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE)
SPE can provide a cleaner extract compared to LLE by selectively retaining the analytes on a solid sorbent while interferences are washed away.[4]
Materials:
-
Sample (e.g., 1 mL of plasma)
-
This compound internal standard solution
-
SPE Cartridge (e.g., C18, suitable for non-polar compounds)
-
Methanol (for conditioning)
-
Deionized water (for equilibration)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., hexane or ethyl acetate)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
GC vials with PTFE-lined caps
Procedure:
-
Sample Spiking: Spike the sample with a known amount of the this compound internal standard solution.
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through the C18 SPE cartridge.
-
Pass 3 mL of deionized water through the cartridge to equilibrate. Do not let the cartridge run dry.
-
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of the wash solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the analyte and internal standard with 2 mL of the elution solvent (e.g., hexane) into a clean collection tube.
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of hexane (e.g., 100 µL).
-
Transfer: Transfer the reconstituted sample to a GC vial for analysis.
Protocol 3: Derivatization (Transesterification)
If the target analyte is dodecanoic acid or if it is present in a complex lipid (e.g., triglyceride), a derivatization step is required to convert it to Methyl dodecanoate. This protocol is for the transesterification of lipids to FAMEs.
Materials:
-
Dried lipid extract from LLE or SPE
-
14% Boron trifluoride (BF3) in methanol[5]
-
Hexane[5]
-
Saturated sodium chloride solution
-
Heating block or water bath
-
Screw-capped glass tubes with PTFE-lined caps
Procedure:
-
To the dried lipid extract, add 2 mL of 14% BF3 in methanol.[5]
-
Seal the tube tightly and heat at 100°C for 30 minutes.[5]
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 2 mL of saturated sodium chloride solution to stop the reaction and extract the FAMEs.[5]
-
Vortex for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.[5]
-
Carefully transfer the upper hexane layer containing the FAMEs to a GC vial.[5]
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.[5]
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer (GC-MS)
-
GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5MS) is typically suitable for FAME analysis.
Typical GC-MS Parameters:
| Parameter | Setting |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 250 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
SIM Ions to Monitor:
-
For Methyl dodecanoate: m/z 74, 87, 214
-
For this compound: m/z (to be determined based on the specific fragmentation of the deuterated standard, likely a shift of +23 from the non-labeled fragments)
Visualizations
Experimental Workflow
Caption: General experimental workflow for the quantitative analysis of Methyl dodecanoate.
Logical Relationship of Quantitative Analysis
Caption: Logical flow for quantification using an internal standard.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lipidmaps.org [lipidmaps.org]
- 8. researchgate.net [researchgate.net]
Application Notes: Quantitative Analysis of Fatty Acid Methyl Esters Using d23-Surrogates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of fatty acid methyl esters (FAMEs) is crucial in various fields, including metabolic research, biomarker discovery, and the development of therapeutics. Stable isotope dilution coupled with gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose. The use of deuterated internal standards, such as d23-surrogates, offers high precision and accuracy by correcting for sample loss during preparation and variations in instrument response. This document provides a detailed protocol and application data for the quantitative analysis of FAMEs using d23-surrogates.
Principle of the Method
This method employs a stable isotope dilution strategy where a known amount of a deuterated FAME surrogate (e.g., d23-C16:0 FAME) is added to a sample at the beginning of the workflow. The surrogate, being chemically identical to its non-deuterated counterpart, experiences the same extraction, derivatization, and analytical variations. By measuring the ratio of the analyte to the deuterated standard using GC-MS, accurate quantification can be achieved. The distinct mass-to-charge (m/z) ratio of the d23-surrogate allows for its differentiation from the endogenous FAME.
Applications
-
Metabolomics: Quantifying changes in fatty acid profiles in response to disease or treatment.
-
Biomarker Discovery: Identifying and validating fatty acid-based biomarkers for various pathological conditions.
-
Drug Development: Assessing the impact of drug candidates on lipid metabolism.
-
Nutritional Science: Analyzing the fatty acid composition of foods and biological samples.
Experimental Workflow Overview
The general workflow for the quantitative analysis of FAMEs using d23-surrogates involves lipid extraction from the sample, transesterification of fatty acids to FAMEs, and subsequent analysis by GC-MS.
Caption: Experimental workflow for FAME analysis.
Detailed Experimental Protocol
This protocol outlines the steps for the quantitative analysis of FAMEs in a biological matrix (e.g., plasma) using a d23-surrogate as an internal standard.
1. Materials and Reagents
-
d23-Fatty Acid Methyl Ester Surrogate: (e.g., d23-Methyl Palmitate)
-
FAME Standards: A mix of non-deuterated FAME standards for calibration.
-
Solvents: Chloroform, Methanol, Hexane (B92381) (all HPLC or GC grade).
-
Reagents: Methanolic HCl (3M), Sodium Chloride (NaCl) solution (0.9% w/v).
-
Glassware: Borosilicate glass tubes with PTFE-lined caps, GC vials with inserts.
-
Equipment: Vortex mixer, Centrifuge, Heating block or water bath, Nitrogen evaporator, Gas Chromatograph-Mass Spectrometer (GC-MS).
2. Sample Preparation and Lipid Extraction
-
To 100 µL of plasma in a glass tube, add a known amount of the d23-FAME surrogate solution (e.g., 10 µL of a 100 µg/mL solution).
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids and transfer it to a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
3. Transesterification to Fatty Acid Methyl Esters
-
To the dried lipid extract, add 1 mL of 3M methanolic HCl.
-
Seal the tube tightly with a PTFE-lined cap.
-
Heat the mixture at 80°C for 2 hours in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of water, then vortex for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.
4. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions (Example):
-
Column: DB-23 capillary column (60 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 min, ramp to 240°C at 3°C/min, and hold for 5 min.
-
Injection Volume: 1 µL (splitless or with a suitable split ratio).
-
-
Mass Spectrometer (MS) Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic ions for each target FAME and the d23-surrogate.
-
Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
5. Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of the target FAMEs and a constant concentration of the d23-surrogate.
-
Analyze the calibration standards using the same GC-MS method.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Sample Analysis: Determine the peak area ratio of the analyte to the internal standard in the unknown samples.
-
Calculate the concentration of the FAMEs in the samples using the calibration curve.
Quantitative Data Presentation
The following tables present representative data obtained from a quantitative FAME analysis using a d23-surrogate.
Table 1: Calibration Curve Data for Methyl Palmitate (C16:0)
| Concentration (µg/mL) | Peak Area (C16:0) | Peak Area (d23-C16:0) | Area Ratio (C16:0 / d23-C16:0) |
| 1 | 15,234 | 150,123 | 0.101 |
| 5 | 76,170 | 151,500 | 0.503 |
| 10 | 153,890 | 152,345 | 1.010 |
| 25 | 380,500 | 149,870 | 2.539 |
| 50 | 755,200 | 150,560 | 5.016 |
| 100 | 1,510,300 | 151,100 | 10.00 |
A linear regression of this data would typically yield an R² value > 0.99, indicating excellent linearity.
Table 2: Quantification of FAMEs in Human Plasma Samples
| Fatty Acid Methyl Ester | Sample 1 (µg/mL) | RSD (%) | Sample 2 (µg/mL) | RSD (%) |
| Methyl Myristate (C14:0) | 15.8 | 3.5 | 18.2 | 4.1 |
| Methyl Palmitate (C16:0) | 125.4 | 2.8 | 135.7 | 3.2 |
| Methyl Stearate (C18:0) | 85.2 | 3.1 | 92.6 | 3.5 |
| Methyl Oleate (C18:1) | 210.6 | 2.5 | 225.1 | 2.9 |
| Methyl Linoleate (C18:2) | 180.3 | 3.8 | 195.4 | 4.0 |
Data represents the mean of triplicate measurements. RSD = Relative Standard Deviation.
Table 3: Recovery and Precision using d23-Surrogate
| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) |
| Methyl Palmitate | 50 | 49.2 | 98.4 | 3.2% | 4.5% |
| Methyl Stearate | 50 | 50.8 | 101.6 | 2.9% | 4.1% |
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship in stable isotope dilution analysis.
Caption: Stable isotope dilution principle.
Application Notes and Protocols for Methyl Dodecanoate-d23 as a Tracer in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful methodology used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope-labeled substrates, such as methyl dodecanoate-d23, allows for the precise tracking of atoms through metabolic pathways. Methyl dodecanoate (B1226587), the methyl ester of lauric acid (a C12 saturated fatty acid), plays a role in fatty acid metabolism. Its deuterated isotopologue, this compound, serves as an excellent tracer for studying the pathways of fatty acid uptake, oxidation, and incorporation into complex lipids. The heavy isotope label allows for differentiation from endogenous, unlabeled molecules by mass spectrometry, enabling the quantification of metabolic fluxes.
This document provides detailed application notes and experimental protocols for the use of this compound in metabolic flux analysis, targeted at researchers in academia and the pharmaceutical industry.
Applications in Metabolic Research
This compound is a valuable tool for investigating various aspects of fatty acid metabolism, including:
-
Beta-oxidation: Tracing the catabolism of dodecanoate through mitochondrial beta-oxidation by monitoring the appearance of the deuterium (B1214612) label in downstream metabolites such as acetyl-CoA and intermediates of the tricarboxylic acid (TCA) cycle.
-
De Novo Lipogenesis: While dodecanoate is a medium-chain fatty acid, its metabolic products can be used to assess the contribution of fatty acid oxidation to the acetyl-CoA pool for the synthesis of new fatty acids.
-
Complex Lipid Synthesis: Following the incorporation of the deuterated fatty acyl chain into various lipid species, including triglycerides, phospholipids, and cholesteryl esters.[1]
-
Drug Discovery and Development: Evaluating the effect of therapeutic agents on fatty acid metabolism in various disease models, such as metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and cancer.
Data Presentation
The following tables summarize representative quantitative data that can be obtained from metabolic flux analysis experiments using a deuterated medium-chain fatty acid tracer like this compound. The data presented here is illustrative and based on typical outcomes from such studies.
Table 1: Isotopic Enrichment of a Deuterated Fatty Acid Tracer in Plasma Over Time
This table illustrates the appearance of the deuterated tracer in the plasma after administration, which is a prerequisite for its metabolism in various tissues.
| Time Point (Hours) | Plasma Concentration of Deuterated Dodecanoate (µM) |
| 0 | 0 |
| 1 | 15.2 ± 2.1 |
| 2 | 28.9 ± 3.5 |
| 4 | 45.6 ± 4.8 |
| 8 | 32.1 ± 3.9 |
| 12 | 15.7 ± 2.3 |
| 24 | 5.4 ± 1.1 |
Table 2: Incorporation of Deuterated Dodecanoyl-CoA into Cellular Lipid Species
This table shows the percentage of a specific lipid class that has incorporated the deuterated fatty acid tracer at a given time point, indicating the flux of the fatty acid into complex lipid synthesis.[1]
| Lipid Fraction | % Incorporation of Deuterated Dodecanoate (at 12 hours) |
| Phosphatidylcholines | 2.5 ± 0.4% |
| Phosphatidylethanolamines | 1.8 ± 0.3% |
| Triglycerides | 4.1 ± 0.6% |
| Cholesteryl Esters | 0.9 ± 0.2% |
Table 3: Relative Flux of Dodecanoate through Beta-Oxidation
This table demonstrates how the rate of fatty acid oxidation can be assessed by measuring the enrichment of a downstream product, in this case, deuterated water (D₂O) in the plasma, resulting from the breakdown of the deuterated fatty acid.
| Experimental Condition | Deuterium Enrichment in Plasma Water (Atom Percent Excess) | Relative Fatty Acid Oxidation Rate |
| Control | 0.015 ± 0.002 | 1.00 |
| Treatment with Compound X | 0.008 ± 0.001 | 0.53 |
| Treatment with Compound Y | 0.022 ± 0.003 | 1.47 |
Experimental Protocols
Detailed methodologies for key experiments involving this compound as a tracer are provided below.
Protocol 1: In Vitro Metabolic Flux Analysis in Cultured Cells
Objective: To quantify the incorporation of this compound into intracellular lipid pools and its contribution to the acetyl-CoA pool in cultured cells.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform, Water (for lipid extraction)
-
Internal standards (e.g., C17:0 fatty acid)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Cell Culture and Tracer Administration:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Prepare the tracer-containing medium by dissolving this compound in ethanol (B145695) and then diluting it into the cell culture medium to a final concentration of 50-100 µM. Ensure the final ethanol concentration is non-toxic to the cells (<0.1%).
-
Remove the old medium, wash the cells with PBS, and add the tracer-containing medium.
-
Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
-
Metabolite Extraction:
-
At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add a pre-chilled extraction solvent mixture of methanol:water (80:20, v/v) to the cells.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Vortex vigorously and centrifuge at high speed to pellet the protein and cellular debris.
-
Collect the supernatant containing the polar metabolites.
-
-
Lipid Extraction (Folch Method):
-
To the remaining cell pellet, add a mixture of chloroform:methanol (2:1, v/v).
-
Vortex thoroughly and incubate at room temperature for 20 minutes.
-
Add water to induce phase separation.
-
Centrifuge to separate the layers. The lower organic phase contains the lipids.
-
Collect the lower organic phase and dry it under a stream of nitrogen.
-
-
Derivatization for GC-MS Analysis:
-
To the dried lipid extract, add a derivatizing agent such as methanolic HCl or BF₃-methanol.
-
Heat the sample to convert the fatty acids to their corresponding fatty acid methyl esters (FAMEs).
-
After cooling, add water and extract the FAMEs with hexane (B92381).
-
Dry the hexane phase and reconstitute in a small volume of hexane for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a suitable capillary column for FAME separation.
-
Set the mass spectrometer to scan for the masses of both the unlabeled and deuterated methyl dodecanoate, as well as other fatty acid methyl esters of interest.
-
Quantify the isotopic enrichment by analyzing the mass isotopomer distribution.
-
Protocol 2: In Vivo Fatty Acid Oxidation Study in Rodents
Objective: To determine the rate of whole-body fatty acid oxidation by measuring the appearance of deuterium in body water after administration of this compound.
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., corn oil)
-
Metabolic cages (for urine and feces collection, optional)
-
Gas chromatograph-isotope ratio mass spectrometer (GC-IRMS) or a GC-quadrupole MS.
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate the animals (e.g., mice or rats) to the experimental conditions.
-
Prepare a dosing solution of this compound in the vehicle.
-
Administer the tracer to the animals via oral gavage.
-
-
Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.
-
Collect plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
-
Analysis of Deuterium Enrichment in Body Water:
-
Isolate water from the plasma samples, for example, by vacuum distillation.
-
The deuterium enrichment in the isolated water can be measured using a GC-IRMS.
-
Alternatively, the deuterium in plasma water can be exchanged with acetone (B3395972) in a basic solution, and the deuterium enrichment in acetone can be measured by headspace GC-MS.
-
-
Data Analysis:
-
Calculate the atom percent excess of deuterium in the body water at each time point.
-
The rate of appearance of deuterium in body water is proportional to the rate of oxidation of the deuterated fatty acid tracer.
-
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows relevant to the use of this compound in metabolic flux analysis.
References
LC-MS/MS Method Development for the Quantification of Methyl Dodecanoate-d23
Application Note and Protocol
Introduction
Methyl dodecanoate (B1226587), the methyl ester of lauric acid, is a fatty acid methyl ester (FAME) that serves as a significant biomarker in various metabolic studies. Its deuterated isotopologue, Methyl dodecanoate-d23, is an ideal internal standard for quantitative analysis by mass spectrometry due to its chemical similarity to the endogenous analyte and its distinct mass. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the analysis of FAMEs in complex biological matrices. This document outlines a comprehensive protocol for the development and validation of a robust LC-MS/MS method for the quantification of this compound.
Experimental Protocols
Materials and Reagents
-
This compound (CAS: 1219804-72-4)[1]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate
-
Internal Standard (e.g., Methyl tridecanoate)
-
Biological matrix (e.g., plasma, cell lysate)
Sample Preparation
A critical step in the analysis of FAMEs is the efficient extraction from the biological matrix.
-
Protein Precipitation: To 100 µL of the biological sample, add 400 µL of ice-cold methanol containing the internal standard.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Effective chromatographic separation is essential to minimize matrix effects and ensure accurate quantification.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate
-
Mobile Phase B: Acetonitrile:Methanol (1:1, v/v) with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-1 min: 50% B
-
1-5 min: 50-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-50% B
-
7.1-10 min: 50% B (Re-equilibration)
-
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Ionization Source: Electrospray Ionization (ESI), Positive mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
MRM Transitions:
-
This compound: The precursor ion will be the [M+H]+ adduct. Given the molecular weight of 237.34 g/mol [1], the precursor ion will be m/z 238.3. The product ion will be determined by fragmentation of the molecule. A common fragmentation for FAMEs is the loss of the methoxy (B1213986) group and parts of the alkyl chain. A prominent fragment for methyl dodecanoate is at m/z 87, corresponding to the McLafferty rearrangement product. For the deuterated analog, this would be shifted. A likely transition would be 238.3 -> 87.0 + 23 (due to deuteration of the acyl chain). A more specific and robust approach is to infuse the standard and perform a product ion scan to identify the most intense and stable fragment.
-
Internal Standard (Methyl tridecanoate): Precursor ion [M+H]+ -> Product ion (e.g., 229.4 -> 87.1)
-
Data Presentation
The quantitative performance of the method should be evaluated through a series of validation experiments. The results should be summarized in clear and concise tables.
Table 1: Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | S/N ≥ 10 |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | Within 20% of nominal |
| Intra-day Precision (%CV) | < 10% | ≤ 15% |
| Inter-day Precision (%CV) | < 12% | ≤ 15% |
| Accuracy (%Bias) | ± 8% | ± 15% |
| Matrix Effect | 95 - 105% | 85 - 115% |
| Recovery | > 90% | Consistent and reproducible |
Visualizations
Diagrams are crucial for illustrating complex workflows and relationships.
Caption: Workflow for the LC-MS/MS analysis of this compound.
Caption: Key parameters for LC-MS/MS method validation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometer Settings for Methyl Dodecanoate-d23
Welcome to the technical support center for the analysis of Methyl dodecanoate-d23. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on optimizing mass spectrometer settings and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound?
A1: The molecular weight of Methyl dodecanoate (B1226587) (unlabeled) is approximately 214.34 g/mol . For the deuterated form, this compound, the molecular weight is approximately 237.49 g/mol .
Q2: What are the characteristic fragment ions for Methyl dodecanoate in GC-MS analysis?
A2: In electron ionization (EI) mass spectrometry, unlabeled Methyl dodecanoate typically shows characteristic fragment ions at m/z 74 (resulting from a McLafferty rearrangement) and m/z 87.[1] For this compound, you can expect to see a mass shift in these fragments. The fragment corresponding to the deuterated methoxycarbonyl group will be heavier.
Q3: I am observing a shorter retention time for this compound compared to its unlabeled counterpart in my LC method. Is this normal?
A3: Yes, it is common for deuterated compounds to exhibit slightly shorter retention times in reversed-phase liquid chromatography. This phenomenon is known as the "isotope effect." While perfect co-elution is ideal, a small, consistent, and reproducible separation may be acceptable as long as it does not lead to differential matrix effects that could impact quantification accuracy.
Q4: My quantitative results are inconsistent when using this compound as an internal standard. What are the potential causes?
A4: Inconsistent quantitative results can stem from several factors, including:
-
Differential Matrix Effects: The analyte and the deuterated internal standard may experience different levels of ion suppression or enhancement from components in the sample matrix.
-
Isotopic Exchange: Although less common for carbon-bound deuterium (B1214612), there is a possibility of back-exchange where deuterium atoms are replaced by hydrogen from the solvent or sample matrix, particularly under harsh pH conditions.
-
Purity of the Internal Standard: The presence of unlabeled analyte or other impurities in the deuterated internal standard can affect accuracy.
-
Incorrect Concentration: Errors in the preparation of the internal standard spiking solution will lead to inaccurate quantification.
Troubleshooting Guides
GC-MS Analysis
Issue 1: No or Low Signal for this compound
| Possible Cause | Troubleshooting Step |
| Improper Derivatization | Ensure the fatty acid has been completely converted to its methyl ester. Review the derivatization protocol for correct reagent concentrations, reaction time, and temperature. |
| Injector Problems | Check for leaks in the injector, ensure the correct liner is being used, and verify the injection volume. |
| Column Issues | Confirm the column is properly installed and not degraded. A column bleed test can help diagnose this. |
| MS Detector Issues | Verify the MS detector is tuned and calibrated according to the manufacturer's recommendations. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Active Sites in the System | Active sites in the injector liner, column, or ion source can cause peak tailing. Consider using a deactivated liner and ensure the system is clean. |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting. Dilute the sample and re-inject. |
| Improper Column Installation | A poor column cut or incorrect installation depth in the injector or detector can distort peak shape. |
LC-MS/MS Analysis
Issue 3: Difficulty in Optimizing MRM Transitions for this compound
| Possible Cause | Troubleshooting Step |
| Incorrect Precursor Ion Selection | For positive ion mode, the precursor ion will be the [M+H]⁺ or another adduct (e.g., [M+Na]⁺). For this compound, this would be approximately m/z 238.5 or 260.5, respectively. Infuse a standard solution to confirm the predominant precursor ion. |
| Suboptimal Collision Energy | The collision energy required to generate abundant and stable product ions needs to be optimized empirically. Perform a product ion scan and then a collision energy optimization experiment for the most abundant product ions. |
| In-source Fragmentation | If significant fragmentation is observed in the MS1 scan, it may be due to high source temperatures or voltages. Reduce these parameters to minimize in-source fragmentation and maximize the precursor ion intensity. |
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis
This protocol provides a general guideline for the esterification of fatty acids to fatty acid methyl esters (FAMEs).
Materials:
-
Lipid extract
-
Internal standard solution (this compound in a suitable solvent)
-
2% Sulfuric acid in methanol
-
Saturated sodium chloride solution
Procedure:
-
To the dried lipid extract, add a known amount of the this compound internal standard.
-
Add 2 mL of 2% sulfuric acid in methanol.
-
Cap the reaction vial tightly and heat at 60-80°C for 1-2 hours.
-
Allow the vial to cool to room temperature.
-
Add 2 mL of hexane and 2 mL of saturated sodium chloride solution.
-
Vortex thoroughly and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to an autosampler vial for GC-MS analysis.
Protocol 2: Generic Parameter Optimization for LC-MS/MS
This protocol outlines the steps for optimizing MS parameters for a new compound like this compound.
Procedure:
-
Compound Infusion: Prepare a solution of this compound (e.g., 1 µg/mL in methanol/water) and infuse it directly into the mass spectrometer using a syringe pump.
-
Precursor Ion Identification: Acquire full scan MS1 spectra to identify the most abundant precursor ion (e.g., [M+H]⁺, [M+Na]⁺).
-
Product Ion Scan: Select the identified precursor ion in the first quadrupole (Q1) and scan a range of product ions in the third quadrupole (Q3) while applying a range of collision energies in the second quadrupole (Q2). This will identify the most abundant and stable product ions.
-
Collision Energy Optimization: For the selected precursor and product ion pairs (MRM transitions), perform a collision energy optimization experiment. This involves ramping the collision energy over a range (e.g., 5-50 eV) and monitoring the intensity of the product ion to find the optimal value.
Data Presentation
Table 1: Predicted and Known Mass-to-Charge Ratios (m/z) for Methyl Dodecanoate and its Deuterated Analog
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion [M+H]⁺ (Predicted) | Key Fragment Ion 1 (m/z) | Key Fragment Ion 2 (m/z) |
| Methyl dodecanoate | C₁₃H₂₆O₂ | 214.34 | 215.2 | 74 | 87 |
| This compound | C₁₃H₃D₂₃O₂ | 237.49 | 238.5 | Shifted from 74 | Shifted from 87 |
Table 2: Typical GC-MS Instrument Settings for FAME Analysis
| Parameter | Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar) |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Injection Mode | Splitless or Split (e.g., 20:1) |
| Injector Temperature | 250°C |
| Oven Program | Initial temp 50-100°C, ramp at 5-15°C/min to 250-300°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |
Visualizations
Caption: Experimental workflow for the analysis of fatty acids using this compound as an internal standard.
Caption: A logical troubleshooting guide for addressing signal loss issues with this compound.
References
Technical Support Center: Troubleshooting Methyl Dodecanoate-d23 Analysis
Welcome to the technical support center for the analysis of Methyl dodecanoate-d23. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic analysis, particularly poor peak shape.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments, presented in a question-and-answer format.
Q1: What are the common causes of poor peak shape, such as peak tailing or fronting, for this compound?
Poor peak shape in gas chromatography (GC) analysis of this compound, and other fatty acid methyl esters (FAMEs), can manifest as peak tailing (asymmetrical peak with a drawn-out latter half) or peak fronting (asymmetrical peak with a steep leading edge).[1][2] These issues can compromise the accuracy and reproducibility of your results.[3]
The primary causes can be categorized as follows:
-
Column Issues: Overloading the column with too much sample is a frequent cause of peak fronting.[4][5] Peak tailing can result from a degraded or contaminated column, or the presence of active sites on the stationary phase.[1][3]
-
Injector Problems: Improper injection technique, a contaminated or active liner, or incorrect column installation in the inlet can all lead to distorted peaks.[3] A poor column cut is a common culprit for peak tailing.[3]
-
Sample and Mobile Phase Effects: For liquid chromatography, issues with sample solubility in the mobile phase can cause peak fronting.[2][5] While less common for GC, the choice of solvent and its compatibility with the analysis is important.
-
Instrument Parameters: Suboptimal flow rates or oven temperatures can also contribute to poor peak shapes.[1] For instance, an initial oven temperature that is too low in a GC run can sometimes lead to peak fronting for later eluting peaks.[4]
Q2: My this compound peak is tailing. How can I fix this?
Peak tailing is a common issue where the peak appears to be followed by a "tail".[1] This can be caused by several factors. Here is a step-by-step guide to troubleshoot and resolve peak tailing:
-
Check for Column Activity: Polar analytes like FAMEs can interact with active sites (e.g., exposed silanols) in the GC system, including the liner and the column itself, leading to tailing.[3]
-
Inspect the Column Installation: An improper column cut or incorrect positioning in the inlet can create dead volume or turbulence, causing peak tailing.[3]
-
Solution: Re-cut the column, ensuring a clean, 90-degree cut. Re-install the column according to the manufacturer's instructions for the correct height in the inlet.[3]
-
-
Reduce Sample Amount: While less common for tailing than fronting, injecting too much sample can contribute to peak asymmetry.
-
Solution: Try diluting your sample or reducing the injection volume.[2]
-
-
Optimize GC Parameters:
-
Solution: Ensure the flow rate is optimal for your column dimensions and carrier gas. Check for any leaks in the system that could affect flow path and peak shape.
-
Q3: My this compound peak is fronting. What should I do?
Peak fronting, where the first half of the peak is broader than the second, is most commonly caused by column overload.[4][5]
-
Reduce Sample Concentration/Volume: This is the most frequent cause of peak fronting.[4]
-
Check Sample Solubility (LC): If you are using liquid chromatography, poor solubility of the sample in the mobile phase can lead to fronting.[2][5]
-
Solution: Ensure your sample is fully dissolved in a solvent that is compatible with or weaker than the mobile phase.[7]
-
-
Evaluate GC Oven Temperature: In some GC applications, an initial oven temperature that is too low can cause fronting for later-eluting peaks.[4]
-
Solution: If you observe fronting that worsens with retention time, consider increasing the initial oven temperature.[4]
-
Q4: I'm observing split peaks for this compound. What could be the cause?
Split peaks can be frustrating and can arise from several issues before the analyte even reaches the column.
-
Incompatible Solvents: Injecting a sample in a solvent that is not compatible with the stationary phase can cause peak splitting. For example, injecting a hexane-based sample onto a highly polar wax column in splitless mode can lead to this issue.[3]
-
Improper Injection Technique: Issues with the autosampler or manual injection can introduce the sample in a non-uniform band.
-
Column Contamination or Voids: A blocked frit at the column inlet or a void in the packing material can cause the sample path to split, resulting in a split peak.[5]
-
Co-elution: What appears to be a split peak might actually be two co-eluting compounds.[5]
Experimental Protocols
A well-defined experimental protocol is crucial for reproducible results. The following is a general methodology for the analysis of FAMEs, including this compound, by gas chromatography.
Sample Preparation: Transesterification of Fatty Acids to FAMEs
To make fatty acids volatile for GC analysis, they are typically converted to their corresponding methyl esters (FAMEs).[8][9]
-
Lipid Extraction: Extract lipids from the sample matrix using a suitable solvent (e.g., a mixture of chloroform (B151607) and methanol).
-
Saponification and Methylation: The extracted lipids are saponified (hydrolyzed) using a base like methanolic potassium hydroxide, followed by methylation to form FAMEs.[8][10] Several methylation methods exist, including those using boron trifluoride (BF3) in methanol.[11]
-
Extraction of FAMEs: The resulting FAMEs are then extracted into a non-polar solvent like hexane (B92381) or heptane.[11][12]
-
Drying and Dilution: The extract is dried (e.g., with anhydrous sodium sulfate) and diluted to the desired concentration for GC analysis.[13]
Gas Chromatography (GC) Method for FAME Analysis
The following table summarizes typical GC parameters for the analysis of FAMEs. Highly polar capillary columns are generally recommended for FAME analysis to achieve good separation of different fatty acid isomers.
| Parameter | Typical Setting | Rationale |
| GC System | Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is robust and widely used for FAME quantification. MS provides definitive identification.[14] |
| Column | High-polarity column (e.g., DB-FastFAME, HP-88, TRACE TR-FAME) | Cyanopropyl or polyethylene (B3416737) glycol phases provide good selectivity for FAMEs, including cis/trans isomers.[8] |
| Column Dimensions | 30-100 m length, 0.25 mm ID, 0.2-0.25 µm film thickness | Longer columns provide better resolution for complex mixtures. |
| Carrier Gas | Helium or Hydrogen | |
| Inlet Mode | Split or Splitless | Split injection is common for concentrated samples, while splitless is used for trace analysis. |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample.[14] |
| Oven Program | Example: 100 °C (hold 2 min), ramp to 240 °C at 3 °C/min, hold 15 min | The temperature program should be optimized to separate all FAMEs of interest. |
| Detector Temperature | 260 °C (FID) |
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. chemtech-us.com [chemtech-us.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Front Tailing HPLC & GC Peaks - Axion Labs [axionlabs.com]
- 5. acdlabs.com [acdlabs.com]
- 6. agilent.com [agilent.com]
- 7. halocolumns.com [halocolumns.com]
- 8. gcms.cz [gcms.cz]
- 9. sandia.gov [sandia.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. gcms.cz [gcms.cz]
minimizing isotopic exchange with Methyl dodecanoate-d23
Technical Support Center: Methyl Dodecanoate-d23
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic exchange and to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is the deuterated form of Methyl dodecanoate (B1226587) (also known as Methyl laurate). In this molecule, the 23 hydrogen atoms on the dodecanoate backbone have been replaced with deuterium (B1214612). Its primary application is as an internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The significant mass difference between the deuterated standard and the endogenous analyte allows for precise and accurate quantification, correcting for sample loss during preparation and variations in instrument response.
Q2: What is isotopic exchange and why is it a concern?
Isotopic exchange, in this context, refers to the unintended replacement of deuterium atoms on this compound with hydrogen atoms from the surrounding environment (e.g., solvents, reagents). This phenomenon, also known as back-exchange, can compromise the isotopic purity of the standard.[1] If back-exchange occurs, the measured signal for the deuterated internal standard may decrease, leading to inaccuracies in the quantification of the target analyte.
Q3: How stable are the deuterium atoms on the alkyl chain of this compound?
The deuterium atoms in this compound are attached to sp³ hybridized carbon atoms, forming C-D bonds. These bonds are generally very stable and not prone to exchange under typical analytical conditions. Unlike labile hydrogens on heteroatoms (like -OH or -NH), the hydrogens on an alkyl chain are not acidic and do not readily exchange with protons from the solvent.[2] Significant energy input, such as high temperatures or the presence of specific metal catalysts, would be required to facilitate the exchange of these deuterons.
Q4: Under what conditions could isotopic exchange of this compound potentially occur?
While the C-D bonds on the alkyl chain are highly stable, extreme conditions could potentially lead to some degree of back-exchange. These include:
-
High Temperatures: Very high temperatures (above 325 °C) in the presence of a proton source like supercritical methanol (B129727) could potentially lead to thermal degradation and isotopic exchange.[3]
-
Presence of Catalysts: Certain transition metal catalysts are known to facilitate H/D exchange at C-H bonds, though these are not typically present in standard analytical workflows.[4]
-
Extreme pH: While less likely to affect the alkyl chain directly, prolonged exposure to strong acids or bases at elevated temperatures during sample workup could potentially pose a risk, although the ester linkage is more likely to be hydrolyzed first.[5]
Troubleshooting Guide
This guide addresses common issues that may be mistaken for isotopic exchange and provides solutions to ensure the integrity of your experiments.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Decreasing signal of this compound over a sequence of injections. | 1. Adsorption to surfaces: The analyte may be adsorbing to vials, tubing, or the chromatographic column. 2. In-source instability: The compound may be fragmenting or degrading in the mass spectrometer's ion source. 3. Back-exchange in autosampler: While unlikely for C-D bonds, prolonged storage in protic solvents at room temperature could be a very minor contributor over extended periods.[1] | 1. Use silanized glass vials. 2. Optimize ion source parameters (e.g., temperature, voltages). 3. Keep the autosampler at a low temperature (e.g., 4 °C).[1] 4. Minimize the time samples are queued before injection.[1] |
| Shift in retention time of the deuterated standard relative to the analyte. | Isotope effect: The presence of heavier deuterium atoms can slightly alter the physicochemical properties of the molecule, sometimes leading to earlier elution in reversed-phase chromatography.[6] | 1. This is an expected phenomenon and does not indicate isotopic exchange. 2. Ensure that the chromatographic method adequately separates the analyte and standard from matrix interferences. 3. If using software for peak integration, ensure it can handle slight retention time differences between the analyte and its deuterated internal standard. |
| Presence of lower mass isotopologues (e.g., d22, d21) in the mass spectrum. | 1. Incomplete deuteration: The starting material may have contained a small percentage of incompletely deuterated molecules. 2. Natural isotopic abundance of the analyte: The unlabeled analyte will have naturally occurring isotopes (e.g., ¹³C) that can contribute to signals at M+1 and M+2, which might be mistaken for impurities in the standard. | 1. Always consult the Certificate of Analysis for the specified isotopic purity of the standard. 2. Account for the natural isotopic distribution of the analyte when setting up quantification methods. |
| Inaccurate quantification results. | 1. Incorrect preparation of standard solutions. 2. Matrix effects: Ion suppression or enhancement affecting the analyte and internal standard differently. 3. Non-optimized MS/MS transitions. | 1. Verify all dilutions and concentrations of the internal standard stock solutions. 2. Perform matrix effect experiments to assess and mitigate ion suppression/enhancement. 3. Optimize MS/MS parameters (collision energy, fragment ions) to ensure specificity and sensitivity. |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
To maintain the isotopic and chemical purity of this compound, proper handling and storage are crucial.
Materials:
-
This compound
-
High-purity organic solvent (e.g., hexane (B92381), ethyl acetate)
-
Inert gas (argon or nitrogen)
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Storage: Store this compound at room temperature in a tightly sealed amber glass vial.[7]
-
Inert Atmosphere: Before sealing, flush the vial with a gentle stream of argon or nitrogen to displace air and moisture.
-
Solution Preparation: Prepare stock solutions in a high-purity, aprotic organic solvent. To minimize exposure to atmospheric moisture, handle the compound and solvents in a dry environment (e.g., under a stream of inert gas).
-
Storage of Solutions: Store stock solutions at -20°C in tightly sealed vials.
Protocol 2: Sample Preparation for GC-MS Analysis of Fatty Acids using this compound as an Internal Standard
This protocol describes a typical workflow for the analysis of fatty acids in a biological matrix, involving lipid extraction and derivatization to fatty acid methyl esters (FAMEs).
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
This compound internal standard solution
-
Chloroform:Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Boron trifluoride in methanol (14% BF₃-MeOH)
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
Internal Standard Spiking: To a known amount of the biological sample in a glass tube, add a precise volume of the this compound internal standard solution.
-
Lipid Extraction:
-
Add 2 mL of chloroform:methanol (2:1) to the sample.
-
Vortex vigorously for 1 minute.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the lower organic phase to a new glass tube.
-
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen at room temperature.
-
Derivatization to FAMEs:
-
Add 1 mL of 14% BF₃-MeOH to the dried lipid extract.
-
Seal the tube and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
-
Extraction of FAMEs:
-
Add 1 mL of hexane and 1 mL of water to the tube.
-
Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new tube.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
-
Analysis: Transfer the final extract to a GC vial for analysis.
Visualizations
Logical Workflow for Troubleshooting Isotopic Purity Issues
References
- 1. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
improving signal-to-noise ratio for Methyl dodecanoate-d23
Welcome to the technical support center for Methyl dodecanoate-d23. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding signal-to-noise (S/N) ratio improvement during experimental analysis.
Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This compound is commonly used as an internal standard in GC-MS analysis. Achieving a high signal-to-noise ratio is critical for accurate quantification. This section addresses common issues encountered during GC-MS experiments.
Frequently Asked Questions (GC-MS)
Q1: Why is the signal for my this compound internal standard unexpectedly low?
A low signal can stem from several factors including issues with the sample preparation, the GC injection process, or the mass spectrometer settings.[1] Incomplete derivatization of the original lipid sample into fatty acid methyl esters (FAMEs) can lead to poor volatility and inefficient transfer to the GC column.[1] Additionally, active sites within the injector liner or the front of the GC column can cause the analyte to degrade or adsorb, reducing the amount that reaches the detector.[1]
Q2: I see a molecular ion peak for this compound, but it's very weak. Is this normal?
Yes, it is common for the molecular ion peak of FAMEs, including deuterated ones, to be weak or even absent when using hard ionization techniques like Electron Ionization (EI).[2] EI imparts significant energy, leading to extensive fragmentation.[3] The most prominent peaks for straight-chain saturated FAMEs are typically fragment ions, such as those at m/z 74 and 87 (which would be shifted in the deuterated standard).[4][5]
Q3: Can the deuterium (B1214612) labels on this compound be lost during analysis?
While stable isotopes are generally robust, there is a potential for deuterium loss under certain mass spectrometry conditions or in solution, although this is less common for D23 labeling on a saturated chain.[6] Careful selection of the positions for deuterium labeling can minimize these effects.[6]
Troubleshooting Guide: Low Signal-to-Noise in GC-MS
This guide provides a systematic approach to diagnosing and resolving poor S/N for this compound.
Issue 1: Low Signal Intensity or No Peak Detected
-
Potential Cause: Incomplete Sample Preparation/Derivatization
-
Potential Cause: Active Sites in the GC System
-
Potential Cause: Suboptimal Injection Technique
-
Potential Cause: Incorrect MS Detection Mode
-
Solution: For low-concentration analytes in a complex matrix, full scan mode may lack the required sensitivity. Use Selective Ion Monitoring (SIM) mode to significantly improve the S/N ratio.[10] This involves monitoring only a few characteristic ions of this compound. For softer ionization, Positive Chemical Ionization (PCI) can also increase the abundance of the protonated molecule, improving sensitivity.[11]
-
Issue 2: High Background Noise
-
Potential Cause: System Leaks
-
Solution: Air leaks (oxygen and nitrogen) into the MS system are a common source of high background noise. Use an electronic leak detector to check all fittings, particularly around the injector, column connections, and vent valve.
-
-
Potential Cause: Contaminated Consumables
-
Potential Cause: Column Bleed
-
Solution: All GC columns exhibit some level of stationary phase bleed, which increases with temperature. Ensure you are operating within the column's specified temperature limits. If the column is old or has been exposed to oxygen at high temperatures, bleed will be excessive, and the column may need replacement.[1]
-
-
Potential Cause: Contaminated Carrier Gas
-
Solution: Impurities in the carrier gas can elevate the background noise. Ensure high-purity gas is used and that gas traps for moisture, oxygen, and hydrocarbons are installed and replaced regularly.
-
Data Presentation: GC-MS Parameters
The following table provides starting parameters for a typical GC-MS analysis of FAMEs. These should be optimized for your specific instrument and application.
| Parameter | Recommended Setting | Rationale for S/N Improvement |
| Injection Mode | Splitless or Cold On-Column | Maximizes transfer of the analyte to the column, boosting signal intensity.[9] |
| Injector Temp | 250 °C | Ensures rapid volatilization without causing thermal degradation. |
| Liner | Deactivated, single taper with glass wool | Minimizes active sites and analyte adsorption.[1] |
| Column | Mid-polarity (e.g., DB-23) or Polar (e.g., SP-2560) | Provides good separation of FAMEs. Polar phases offer better resolution but lower thermal stability.[9] |
| Oven Program | Start near solvent boiling point, ramp to 240-250 °C | Optimized to provide sharp peaks and good separation. |
| MS Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) | EI is standard but CI can provide a stronger molecular ion signal, improving specificity.[11] |
| MS Acquisition Mode | Selective Ion Monitoring (SIM) | Dramatically increases S/N by monitoring only specific ions, reducing chemical noise.[10] |
Experimental Protocol: Acid-Catalyzed Transesterification for FAME Preparation
This protocol is a standard method for preparing FAMEs from a lipid sample for GC-MS analysis.[1]
-
Sample Preparation: Weigh approximately 10-20 mg of the lipid-containing sample into a screw-cap reaction vial.
-
Dissolution: Add 2 mL of hexane (B92381) to dissolve the sample.
-
Esterification: Add 1 mL of 2M methanolic HCl to the vial.
-
Reaction: Tightly cap the vial and heat it at 60–80°C for 1–2 hours.
-
Cooling: Allow the vial to cool to room temperature.
-
Extraction: Add 2 mL of hexane and 2 mL of deionized water to the vial. Vortex the mixture thoroughly and then allow the layers to separate.
-
Sample Collection: Carefully transfer the upper hexane layer, which contains the FAMEs (and your internal standard), to a new autosampler vial for GC-MS analysis.[1]
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
For structural confirmation or specialized studies, ²H (Deuterium) NMR may be performed. Due to the inherent properties of the deuterium nucleus, obtaining a good signal can be challenging.
Frequently Asked Questions (NMR)
Q1: Why is the signal in my ²H NMR spectrum of this compound so weak?
There are several intrinsic reasons for this. The magnetogyric ratio of deuterium is approximately 6.5 times smaller than that of a proton, which leads to significantly lower inherent sensitivity.[13][14] Furthermore, the quadrupolar nature of the deuterium nucleus can cause broader lines and faster relaxation, which further reduces the apparent signal height.[13] Low sample concentration is also a primary cause of weak signals.[13][15]
Q2: What kind of solvent should I use for a ²H NMR experiment?
For ²H NMR spectroscopy, you must dissolve your sample in a non-deuterated (protonated) solvent.[13] Using a standard deuterated solvent would produce a massive solvent signal that would completely overwhelm the signal from your compound.[13]
Q3: How do I lock and shim the spectrometer without a deuterated solvent?
²H NMR experiments are typically run unlocked , as the deuterated lock solvent is absent.[13] Modern spectrometers are stable enough for the duration of most experiments. Shimming cannot be performed on a deuterium lock signal. Instead, you should perform proton gradient shimming on the strong proton signal from your non-deuterated solvent.[14]
Troubleshooting Guide: Poor Signal-to-Noise in ²H NMR
Issue: Weak Signal and Poor S/N Ratio
-
Potential Cause: Insufficient Sample Concentration
-
Potential Cause: Improperly Tuned Probe
-
Solution: The NMR probe must be tuned and matched specifically to the deuterium frequency for your sample.[13] An untuned probe will lead to inefficient signal excitation and detection.
-
-
Potential Cause: Insufficient Number of Scans (NS)
-
Potential Cause: Incorrect Pulse Width
-
Solution: An incorrect 90° pulse width for deuterium will result in inefficient excitation and significant signal loss.[13] This parameter should be calibrated for your specific probe and sample conditions.
-
-
Potential Cause: Poor Magnetic Field Homogeneity (Shimming)
Data Presentation: Key ²H NMR Parameters
The following table outlines key acquisition parameters and their impact on signal-to-noise.
| Parameter | Recommended Action | Impact on S/N Ratio |
| Number of Scans (NS) | Increase as needed (e.g., start with 64, double as required) | S/N is proportional to the square root of NS.[13][15] |
| Pulse Width (P1) | Calibrate the 90° pulse for ²H on your probe | An incorrect pulse width reduces excitation efficiency and lowers signal intensity.[13] |
| Relaxation Delay (D1) | Set to at least 1-2 seconds | A sufficient delay ensures the magnetization returns to equilibrium, preventing signal saturation.[15] |
| Receiver Gain (RG) | Optimize automatically or manually | Should be set as high as possible without causing ADC overflow to maximize signal detection.[16] |
| Probe Tuning | Tune and match for the ²H frequency before acquisition | Critical for efficient transfer of radiofrequency energy and signal detection.[13] |
References
- 1. benchchem.com [benchchem.com]
- 2. Integrated qualitative analysis of fatty acid methyl esters (FAMEs) by msFineAnalysis iQ | Applications Notes | JEOL Ltd. [jeol.com]
- 3. acdlabs.com [acdlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. shimadzu.com [shimadzu.com]
- 12. MS Tip - Elimination of Memory Peaks and GC Background Noise [sisweb.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Maximizing NMR Sensitivity: A Guide to Receiver Gain Adjustment - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of Methyl dodecanoate-d23 during extraction
Welcome to the technical support center for the extraction of Methyl dodecanoate-d23. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to mitigate degradation and ensure accurate quantification during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during extraction?
A1: The most significant degradation pathway for this compound, like other methyl esters, is hydrolysis.[1][2][3] This reaction breaks the ester bond, yielding dodecanoic acid-d23 and methanol.[1] The presence of water, as well as acidic or basic conditions, can catalyze and accelerate this degradation.[1][4] It is crucial to use anhydrous solvents and thoroughly dried samples to minimize hydrolysis.[5]
Q2: Can the deuterium (B1214612) labels on this compound be lost during extraction?
A2: While the deuterium atoms on the alkyl chain of this compound are generally stable, there is a potential for isotopic exchange, also known as back-exchange, under certain conditions.[6][7] This is more likely to occur if the deuterium labels were on carbons adjacent to a carbonyl group or on heteroatoms.[6][7] Storing or processing the standard in strong acidic or basic solutions can increase the risk of this exchange.[7]
Q3: My analytical results are inconsistent when using this compound as an internal standard. What could be the cause?
A3: Inconsistent results can arise from several factors. One common issue is the lack of co-elution between the analyte (non-deuterated Methyl dodecanoate) and the deuterated internal standard in liquid chromatography.[6][7] Deuterated compounds often have slightly shorter retention times.[6] Differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, can also lead to inaccuracies.[6][8]
Q4: What are the ideal storage conditions for this compound to prevent degradation?
A4: To ensure long-term stability, this compound should be stored in a tightly sealed, dry container to protect it from moisture.[1] It is recommended to store it in a cool, dark place.[1] For high-purity standards, flushing the container with an inert gas like nitrogen or argon before sealing can provide an extra layer of protection against oxidation.[9][10]
Troubleshooting Guides
Issue 1: Suspected Hydrolysis of this compound
Symptoms:
-
Appearance of a dodecanoic acid-d23 peak in your chromatogram.
-
A decrease in the expected concentration of this compound.
-
A faint, waxy, or soapy odor in the sample, which is characteristic of the free fatty acid.[1]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Solvent and Glassware Anhydrousness | Ensure all solvents are of high purity and anhydrous. Dry all glassware thoroughly in an oven before use.[5] |
| 2 | Control pH | Avoid strongly acidic or basic conditions during extraction.[4] If pH adjustment is necessary, use a buffered system. |
| 3 | Minimize Water Content in Sample | Lyophilize (freeze-dry) biological samples overnight to remove water before extraction.[5] |
| 4 | Optimize Reaction Time and Temperature | If a derivatization step is involved to create the methyl ester, ensure the reaction time and temperature are optimized to prevent side reactions and degradation.[11] |
Issue 2: Poor Recovery of this compound
Symptoms:
-
Low signal intensity for the internal standard in the final analysis.
-
Inaccurate and imprecise quantification of the target analyte.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Extraction Solvent | The choice of extraction solvent is critical. A mixture of polar and non-polar solvents is often used for lipid extraction.[12][13] For FAMEs, hexane (B92381) or heptane (B126788) are common choices for the final extraction step.[5][14] |
| 2 | Evaluate Extraction Technique | Compare the efficiency of different extraction methods such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[15][16] SPE can offer cleaner extracts and may improve recovery by minimizing matrix effects.[11] |
| 3 | Check for Emulsion Formation (LLE) | During LLE, vigorous shaking can lead to the formation of emulsions that are difficult to separate, resulting in poor recovery.[5] Gentle inversion or centrifugation can help break up emulsions. |
| 4 | Assess Matrix Effects | Conduct a post-extraction addition experiment to determine if components in the sample matrix are suppressing the ionization of this compound.[6] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of FAMEs from Biological Samples
This protocol is adapted from methods used for the extraction of total lipids followed by methylation.
Materials:
-
Homogenized biological sample (e.g., plasma, tissue homogenate)
-
Methanol (anhydrous)
-
0.9% NaCl solution
-
This compound internal standard solution
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
Centrifuge
-
Vortex mixer
Procedure:
-
To 1 mL of the homogenized sample, add the internal standard solution of this compound at a known concentration.
-
Add 2 mL of chloroform and 1 mL of methanol.
-
Vortex the mixture thoroughly for 2 minutes.
-
Add 1 mL of chloroform and vortex for 30 seconds.
-
Add 1 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge the sample at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids and transfer it to a clean tube.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
The dried lipid extract is now ready for derivatization to FAMEs (if not already in ester form) or direct analysis. For FAMEs, the extract can be reconstituted in hexane for GC-MS or LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of FAMEs
This protocol is a general guideline for cleaning up a lipid extract to isolate FAMEs.
Materials:
-
Dried lipid extract containing this compound
-
Silica-based SPE cartridge
-
Hexane
-
Diethyl ether
-
Collection tubes
Procedure:
-
Condition the silica (B1680970) SPE cartridge by passing 5 mL of hexane through it. Do not let the cartridge run dry.
-
Dissolve the dried lipid extract in a minimal amount of hexane (e.g., 200 µL).
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of a hexane:diethyl ether (95:5 v/v) mixture to elute non-polar lipids like hydrocarbons.
-
Elute the FAMEs, including this compound, with 10 mL of a hexane:diethyl ether (90:10 v/v) mixture into a clean collection tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the purified FAMEs in a suitable solvent for analysis.
Visualizations
Caption: General experimental workflow for the extraction and analysis of this compound.
Caption: Primary degradation pathway of this compound via hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. data.epo.org [data.epo.org]
- 3. methyl ester hydrolysis: Topics by Science.gov [science.gov]
- 4. carbodiimide.com [carbodiimide.com]
- 5. web.gps.caltech.edu [web.gps.caltech.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. myadlm.org [myadlm.org]
- 9. researchgate.net [researchgate.net]
- 10. Stability of unsaturated methyl esters of fatty acids on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of solid-phase extraction and methylation procedures to analyse free fatty acids in lipid-rich seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
- 14. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 15. Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
best practices for handling and weighing Methyl dodecanoate-d23
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and weighing Methyl dodecanoate-d23.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are special handling procedures necessary?
This compound is a deuterated form of Methyl dodecanoate, where 23 hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling is valuable in research, particularly in pharmacokinetic studies, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a slower metabolism.[1] Special handling is crucial to maintain its isotopic and chemical purity. The primary concerns are its hygroscopic nature (tendency to absorb moisture) and potential for isotopic exchange with atmospheric moisture, which can compromise experimental results.[1][2]
Q2: What are the main safety hazards associated with this compound?
According to its Safety Data Sheet (SDS), this compound may cause eye and skin irritation.[3] It may also be harmful if inhaled or ingested.[3] It is flammable when exposed to an ignition source above its flash point.[3]
Q3: What personal protective equipment (PPE) should I use when handling this compound?
To ensure safety, it is recommended to use the following PPE:
-
Eye Protection: Safety glasses with side-shields.[3]
-
Hand Protection: Appropriate chemical-resistant gloves.[4]
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Work in a well-ventilated area, preferably a laboratory fume hood, to avoid inhalation of vapors.[3]
Troubleshooting Guide
Problem 1: The mass of my this compound sample keeps decreasing on the analytical balance.
-
Possible Cause: this compound is a volatile liquid, and the observed mass decrease is likely due to evaporation.[5][6]
-
Solution: When weighing, dispense the liquid into a container that can be securely sealed, such as a vial with a cap or a flask with a stopper.[5][7] Tare the balance with the empty, sealed container before adding the liquid. Once the liquid is added, seal the container before placing it on the balance for the final measurement. This minimizes mass loss due to evaporation.
Problem 2: My experimental results suggest isotopic dilution of the this compound.
-
Possible Cause: Deuterated compounds are susceptible to hydrogen-deuterium (H-D) exchange with atmospheric moisture.[1][2] If the compound is exposed to the air for extended periods, the deuterium atoms can be replaced by hydrogen atoms from water vapor.
-
Solution: Handle this compound under a dry, inert atmosphere, such as nitrogen or argon, whenever possible.[1][2] Use single-use ampoules to minimize exposure to the atmosphere.[1] If using a larger container, ensure it is tightly sealed and stored in a desiccator. When preparing solutions, use anhydrous, deuterated solvents.
Problem 3: I observe impurities in my sample during analysis.
-
Possible Cause 1: Contamination from glassware.
-
Solution: Ensure all glassware is thoroughly cleaned and dried before use. For highly sensitive experiments, oven-dry glassware and cool it in a desiccator to remove any residual moisture.[2]
-
Possible Cause 2: Degradation of the compound.
-
Solution: Store this compound according to the manufacturer's recommendations, which is typically at room temperature in a well-ventilated area.[3][8] For long-term storage, consider refrigeration (2-8 °C) or freezing (-20 °C) to minimize potential degradation, allowing the container to equilibrate to room temperature before opening to prevent condensation.[1]
Quantitative Data
| Property | Value | Source |
| Chemical Formula | C13H3D23O2 | [3] |
| Molecular Weight | 237.49 g/mol | [8] |
| Appearance | Light yellow liquid | [4][9] |
| Boiling Point | 261 °C @ 760 mmHg | [4] |
| Melting Point | 4 - 5 °C | [4] |
| Isotopic Enrichment | ≥98 atom % D | [8] |
| Storage Temperature | Room Temperature | [3][8] |
Experimental Protocols
Protocol: Accurate Weighing of this compound
-
Preparation:
-
Allow the sealed container of this compound to equilibrate to the ambient temperature of the weighing area to prevent condensation.
-
Select a clean, dry weighing vessel with a secure cap or stopper (e.g., a small vial or flask).
-
Ensure the analytical balance is calibrated and located in an area free from drafts and vibrations.[10]
-
-
Taring the Vessel:
-
Place the empty, sealed weighing vessel on the balance pan.
-
Press the "tare" or "zero" button to set the balance to zero.[7]
-
-
Dispensing the Liquid:
-
Remove the weighing vessel from the balance.
-
In a fume hood, carefully transfer the desired amount of this compound into the weighing vessel.
-
Immediately and securely seal the weighing vessel to prevent evaporation.[7]
-
-
Weighing:
-
Gently place the sealed weighing vessel back on the center of the balance pan.
-
Allow the reading to stabilize.
-
Record the final mass.
-
-
Post-Weighing:
-
Tightly reseal the main container of this compound.
-
Store the compound under the recommended conditions.
-
Clean any spills immediately according to the safety data sheet.
-
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. fishersci.com [fishersci.com]
- 5. Weighing Volatile Liquids [chemedx.org]
- 6. Weighing Volatile Liquids [www2.chem.wisc.edu]
- 7. Weighing Liquids [torbalscales.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.cn]
- 10. The Do's and Don'ts of Laboratory Balances | Labcompare.com [labcompare.com]
Validation & Comparative
Validating a Quantitative Assay: A Comparative Guide to Methyl Dodecanoate-d23 as an Internal Standard
For researchers, scientists, and drug development professionals, the precision and reliability of quantitative assays are paramount for data integrity. In mass spectrometry-based quantification, particularly for lipidomics and related applications, the choice of an appropriate internal standard is a critical factor in achieving accurate and reproducible results. This guide provides an objective comparison of the performance of Methyl dodecanoate-d23, a deuterated internal standard, with a common non-deuterated alternative, Methyl tridecanoate (B1259635), for the quantitative analysis of fatty acid methyl esters (FAMEs).
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard in quantitative mass spectrometry.[1] This is because a SIL-IS is chemically identical to the analyte of interest, in this case, Methyl dodecanoate, and therefore exhibits nearly identical behavior during sample preparation, chromatography, and ionization.[2] This co-elution and co-ionization allows the SIL-IS to effectively compensate for variations in extraction efficiency, injection volume, and matrix effects, leading to superior accuracy and precision.[1]
As an alternative, odd-chain fatty acid methyl esters, like Methyl tridecanoate (C13:0), are often used as internal standards because they are typically absent in most biological samples.[3][4] While chemically similar to the analytes of interest, they are not identical and may not perfectly mimic the analyte's behavior throughout the analytical process.[5]
This guide presents a comparative overview of these two internal standards, supported by a summary of expected quantitative performance data and detailed experimental protocols for a typical gas chromatography-mass spectrometry (GC-MS) workflow for FAME analysis.
Quantitative Performance Comparison
The selection of an internal standard can significantly impact the validation parameters of a quantitative assay. The following table summarizes the expected performance characteristics when using this compound versus Methyl tridecanoate for the quantitative analysis of a target analyte like Methyl dodecanoate.
| Validation Parameter | This compound (Deuterated IS) | Methyl Tridecanoate (Non-deuterated IS) | Reference |
| Linearity (R²) | > 0.999 | > 0.99 | [1][6] |
| Accuracy (% Recovery) | 90.3 - 98.5% | 89.8 - 99.6% | [6] |
| Precision (% RSD) | < 15% (often < 5%) | < 16% | [1][6] |
| Limit of Detection (LOD) | 29 - 530 µg/L | 0.005 - 8 mg/L | [6] |
| Limit of Quantification (LOQ) | Not Specified | 0.018 - 20 mg/L | [6] |
While both internal standards can provide acceptable performance, the use of a deuterated internal standard like this compound generally results in higher precision and accuracy, as it more effectively corrects for analytical variability.[1]
Experimental Protocols
A robust and validated experimental protocol is the foundation of reliable quantitative analysis. Below are detailed methodologies for the key steps in analyzing fatty acids using GC-MS with either this compound or Methyl tridecanoate as an internal standard.
Sample Preparation: Lipid Extraction and Derivatization to FAMEs
The majority of fatty acids in biological samples are esterified in complex lipids and require hydrolysis and derivatization to their more volatile fatty acid methyl esters (FAMEs) prior to GC-MS analysis.[4]
Materials:
-
Sample (e.g., plasma, serum, tissue homogenate)
-
Internal Standard Solution (this compound or Methyl tridecanoate in a suitable solvent)
-
Chloroform:Methanol (B129727) (2:1, v/v)
-
0.9% NaCl solution
-
14% Boron trifluoride in methanol (BF3/MeOH)
-
Anhydrous sodium sulfate
-
Vials with PTFE-lined caps
Procedure:
-
To a known amount of sample (e.g., 100 µL of plasma or a specific weight of homogenized tissue) in a glass vial, add a precise volume of the internal standard solution.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution and vortex vigorously for 1 minute.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
To the dried lipid extract, add 2 mL of 14% BF3/MeOH solution.
-
Cap the vial tightly and heat at 100°C for 1 hour in a heating block or water bath.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 2 mL of distilled water, and vortex for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
GC-MS Analysis of FAMEs
This protocol provides typical instrument parameters for the analysis of FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation:
-
Gas Chromatograph (GC) System: Agilent 7890B or equivalent
-
Mass Spectrometer (MS): Agilent 5977B or equivalent
GC Conditions:
-
Column: DB-23 (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature of 50°C, hold for 1 minute.
-
Ramp to 175°C at 25°C/min.
-
Ramp to 230°C at 4°C/min, hold for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
Quantification
The concentration of each fatty acid is determined by creating a calibration curve. This is achieved by analyzing a series of standards with known concentrations of the analyte and a constant concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the analyte concentration.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard for quantitative analysis.
References
A Comparative Guide to Isotopically Labeled Methyl Dodecanoate: Methyl Dodecanoate-d23 vs. C13-Methyl Dodecanoate
In the precise world of quantitative analysis, particularly in mass spectrometry-based applications, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. For researchers in the fields of metabolomics, lipidomics, and drug development, isotopically labeled analogs of endogenous compounds are the gold standard. This guide provides a detailed comparison of two such standards for the fatty acid ester methyl dodecanoate (B1226587): the deuterium-labeled Methyl dodecanoate-d23 and the carbon-13-labeled C13-methyl dodecanoate. This comparison is intended to assist researchers, scientists, and drug development professionals in selecting the optimal internal standard for their specific analytical needs.
Physicochemical Properties and Isotopic Labeling
Both this compound and C13-methyl dodecanoate are chemically identical to the parent molecule, methyl dodecanoate, but differ in their isotopic composition. This difference in mass is the key to their utility as internal standards, allowing for their differentiation from the endogenous analyte in a mass spectrometer.
This compound is a saturated fatty acid methyl ester where 23 of the hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612) (²H). In contrast, C13-methyl dodecanoate contains one or more carbon-13 (¹³C) atoms in place of the naturally more abundant carbon-12 (¹²C). The key distinction lies in the nature and effect of the isotopic label.
Performance in Quantitative Analysis: A Comparative Overview
The ideal internal standard should co-elute with the analyte and exhibit identical ionization efficiency and extraction recovery. While both deuterium and C13-labeled standards are designed to approximate this ideal, their physicochemical properties can lead to performance differences.
| Parameter | This compound (Deuterium Labeled) | C13-methyl dodecanoate (Carbon-13 Labeled) | Key Considerations for Researchers |
| Chromatographic Co-elution | May exhibit a slight retention time shift (isotopic effect), often eluting slightly earlier than the unlabeled analyte in both gas and liquid chromatography.[1][2] | Typically co-elutes perfectly with the unlabeled analyte.[2] | For complex matrices where ion suppression or enhancement varies across a chromatographic peak, the superior co-elution of C13-IS provides more accurate compensation.[3][4] |
| Correction for Matrix Effects | The potential for chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, which can compromise accurate quantification.[2] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[3][4] | In bioanalytical studies with complex sample matrices (e.g., plasma, tissue extracts), C13-IS is the superior choice for mitigating matrix effects. |
| Isotopic Stability | Deuterium atoms, particularly those on activated carbon positions, can be susceptible to back-exchange with protons from the solvent, although this is less of a concern for saturated alkyl chains. | The carbon-13 label is incorporated into the carbon skeleton of the molecule and is therefore highly stable, with no risk of isotopic exchange. | For methods involving harsh sample preparation conditions or acidic mobile phases, C13-IS offers greater isotopic stability. |
| Mass Difference | A large mass difference from the analyte (23 Da) minimizes the risk of isotopic crosstalk, where the signal from the analyte contributes to the signal of the internal standard. | The mass difference depends on the number of C13 labels. A smaller mass difference may require higher mass resolution to prevent isotopic crosstalk. | A mass difference of at least 3 Da is generally recommended to avoid crosstalk. Both standards typically meet this requirement. |
| Cost | Generally more cost-effective to synthesize. | Synthesis can be more complex and expensive. | The choice may be influenced by budget constraints, but the potential for improved data quality with C13-IS should be considered. |
Experimental Protocols
To provide a practical framework for comparing the performance of this compound and C13-methyl dodecanoate, the following experimental protocols for a typical quantitative analysis of methyl dodecanoate in a biological matrix (e.g., plasma) using gas chromatography-mass spectrometry (GC-MS) are provided.
Protocol 1: Lipid Extraction from Plasma
This protocol describes a standard liquid-liquid extraction method for isolating lipids, including methyl dodecanoate, from a plasma sample.
Materials:
-
Plasma sample
-
This compound internal standard solution (in methanol)
-
C13-methyl dodecanoate internal standard solution (in methanol)
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
Procedure:
-
To a 15 mL glass centrifuge tube, add 1 mL of plasma.
-
Spike the plasma with a known amount of either this compound or C13-methyl dodecanoate internal standard. A typical concentration would be in the range of the expected endogenous analyte concentration.
-
Add 2 mL of methanol and vortex for 30 seconds.
-
Add 1 mL of chloroform and vortex for 30 seconds.
-
Add 1 mL of chloroform and 1 mL of 0.9% NaCl solution. Vortex for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer to a clean tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas at room temperature.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol is for the derivatization of fatty acids to their corresponding methyl esters. As we are analyzing methyl dodecanoate, if the extraction is for total fatty acids, this step would be crucial. For the direct analysis of methyl dodecanoate, this step would be omitted. The protocol is included for broader applicability in fatty acid analysis.
Materials:
-
Dried lipid extract from Protocol 1
-
14% Boron trifluoride in methanol (BF₃-methanol)
-
Saturated NaCl solution
-
Heating block or water bath
Procedure:
-
To the dried lipid extract, add 1 mL of 14% BF₃-methanol.
-
Cap the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
Protocol 3: GC-MS Analysis of Methyl Dodecanoate
This protocol outlines the instrumental analysis of the prepared samples.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary GC column suitable for FAME analysis (e.g., DB-23, SP-2560)
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless injection)
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
For Methyl dodecanoate (unlabeled): m/z 214 (M⁺), 185, 143, 87, 74
-
For this compound: m/z 237 (M⁺)
-
For C13-methyl dodecanoate (assuming one ¹³C in the methyl group): m/z 215 (M⁺)
-
Visualization of Experimental Workflow and Comparative Logic
To further clarify the experimental process and the decision-making logic, the following diagrams are provided.
Caption: Workflow for the quantitative analysis of methyl dodecanoate.
References
- 1. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. foodriskmanagement.com [foodriskmanagement.com]
Cross-Validation of Analytical Methods for Methyl Dodecanoate: A Comparative Guide
In the realm of analytical chemistry, particularly within the fields of metabolomics, food science, and drug development, the accurate quantification of fatty acids is of paramount importance. Methyl dodecanoate (B1226587), the methyl ester of lauric acid, is a common analyte in these areas. For precise and reliable quantification, especially when using mass spectrometry-based methods, an internal standard is crucial to correct for variability during sample preparation and analysis. This guide provides a comparative overview of analytical methods for methyl dodecanoate, with a focus on the cross-validation of results obtained using a deuterated internal standard, Methyl dodecanoate-d23, against other quantitative approaches.
While direct, publicly available cross-validation studies for this compound are not extensively documented, this guide draws upon established validation data for analogous deuterated fatty acid methyl esters (FAMEs), such as Methyl-d3 Laurate, to provide a reliable framework for method selection and performance comparison.[1][2]
The Role of Internal Standards in Quantitative Analysis
Internal standards are essential for accurate quantification as they help to mitigate errors introduced during the analytical workflow, such as variations in extraction efficiency, injection volume, and instrument response. The ideal internal standard is chemically and physically similar to the analyte.
Deuterated Internal Standards: Stable isotope-labeled internal standards (SIL-IS), like this compound, are considered the gold standard in quantitative mass spectrometry.[2] In this compound, 23 of the hydrogen atoms have been replaced by deuterium. This substitution results in a mass shift that allows the mass spectrometer to distinguish it from the endogenous (non-labeled) methyl dodecanoate, while its chemical properties remain nearly identical. This ensures that it behaves similarly to the analyte during sample processing and analysis, providing the most accurate correction for analytical variability.[2]
Non-Deuterated Internal Standards: These are typically structural analogs or compounds with similar chemical properties to the analyte but are not naturally present in the sample. For FAME analysis, odd-chain fatty acid methyl esters like methyl heptadecanoate (C17:0) are commonly used.[1] While effective, their physical and chemical properties may not perfectly match those of the analyte, which can sometimes lead to less accurate correction compared to a SIL-IS.
External Standard Method: This method relies on a calibration curve generated from a series of standards of known concentrations, without the use of an internal standard. While simpler, it is more susceptible to errors from sample preparation and instrument variability, as there is no internal correction.[3]
Comparative Performance of Analytical Methods
The choice of analytical method and internal standard significantly impacts the accuracy, precision, and reliability of the results. The following table summarizes the expected performance of different analytical approaches for the quantification of methyl dodecanoate, based on data from validation studies of similar compounds.[1][4]
| Performance Metric | Method with this compound (GC-MS) | Method with Non-Deuterated IS (e.g., C17:0) (GC-FID/MS) | External Standard Method (GC-FID) |
| Linearity (R²) | >0.99 (Inferred for deuterated FAMEs)[1] | >0.99[1] | >0.99[4] |
| Accuracy (% Recovery) | Typically 80-110%[1] | 82-109.9%[1] | 89.81 - 99.61%[4] |
| Precision (RSD%) | <15% (Often <5%)[2] | 2.77-5.82% (Intra-day)[1] | < 16%[4] |
| Matrix Effect Compensation | Excellent | Good | Poor |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are generalized protocols for the key experiments.
Protocol 1: GC-MS Analysis of FAMEs using this compound as Internal Standard
This protocol outlines the typical parameters for the quantification of methyl dodecanoate using a deuterated internal standard.
-
Sample Preparation & Derivatization:
-
To a known amount of sample (e.g., lipid extract), add a precise amount of this compound solution in a suitable solvent (e.g., hexane) as the internal standard.
-
If the fatty acids are not already esterified, perform a derivatization step. A common method is acid-catalyzed methylation using 1.25 M HCl in methanol, followed by heating at 80°C for 1 hour.[5]
-
After cooling, add water and extract the FAMEs with hexane (B92381).
-
The hexane layer containing the FAMEs and the internal standard is then transferred to a GC vial for analysis.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC) System: Agilent 7890B or equivalent.
-
Column: DB-23 (60 m x 0.25 mm, 0.25 µm film thickness) or a similar polar capillary column is often used for FAME analysis.[2][6]
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 50°C, hold for 1 minute.
-
Ramp to 175°C at 25°C/min.
-
Ramp to 230°C at 4°C/min, hold for 5 minutes.[2]
-
-
Mass Spectrometer (MS) System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
For Methyl dodecanoate: m/z 74, 87, 214.
-
For this compound: m/z 77, 90, 237.
-
-
-
-
Data Analysis:
-
Quantify methyl dodecanoate by calculating the ratio of the peak area of the analyte to the peak area of this compound.
-
Determine the concentration using a calibration curve prepared with known concentrations of methyl dodecanoate and a fixed concentration of the internal standard.
-
Protocol 2: GC-FID Analysis of FAMEs using a Non-Deuterated Internal Standard
This protocol describes a common approach using a non-deuterated internal standard and Flame Ionization Detection (FID).
-
Sample Preparation & Derivatization:
-
Follow the same sample preparation and derivatization procedure as in Protocol 1, but use a non-deuterated internal standard such as methyl heptadecanoate.
-
-
GC-FID Instrumentation and Conditions:
-
Gas Chromatograph (GC) System: Agilent 7890B or equivalent with an FID detector.
-
Column: DB-624 or similar capillary column (e.g., 30 m x 0.53 mm, 1.0 µm film thickness).[4]
-
Injector Temperature: 250°C with a split ratio of 20:1.[4]
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.[4]
-
-
Detector: Flame Ionization Detector (FID) at 280°C.[4]
-
-
Data Analysis:
-
Identify and quantify the methyl dodecanoate peak based on its retention time and the peak area relative to the internal standard.
-
Use a calibration curve for concentration determination.
-
Mandatory Visualizations
Logical Workflow for Method Selection in FAME Analysis
The selection of an appropriate analytical method depends on several factors, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation. The following diagram illustrates a logical workflow for method selection in the analysis of fatty acid methyl esters.
References
A Comparative Guide to Alternative Internal Standards for Methyl Dodecanoate-d23 in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Internal Standard for Fatty Acid Methyl Ester (FAME) Analysis.
In the precise world of quantitative analytical chemistry, particularly in the realm of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) based lipidomics, the choice of an internal standard is paramount to achieving accurate and reproducible results. Methyl dodecanoate-d23, a deuterated form of the C12 fatty acid methyl ester, is a commonly employed internal standard. However, a range of alternative internal standards exists, each with its own set of advantages and disadvantages. This guide provides an objective comparison of the performance of common alternatives to this compound, supported by experimental data and detailed protocols to aid in the selection of the most appropriate standard for your analytical needs.
Performance Comparison of Internal Standards
The ideal internal standard should mimic the chemical behavior of the analyte of interest throughout the entire analytical process, from extraction and derivatization to chromatographic separation and mass spectrometric detection. The two primary categories of alternatives to this compound are odd-chain fatty acid methyl esters and other stable isotope-labeled (SIL) fatty acid methyl esters.
Stable Isotope-Labeled (Deuterated) Internal Standards: These are considered the "gold standard" in quantitative mass spectrometry.[1] By replacing hydrogen atoms with deuterium, the mass of the molecule is increased, allowing for its differentiation from the endogenous analyte by the mass spectrometer. Crucially, the physicochemical properties remain nearly identical to the non-labeled counterpart, ensuring that it behaves similarly during sample preparation and analysis. This co-elution and similar ionization response provide the most effective correction for matrix effects and variations in recovery.[2]
Odd-Chain Fatty Acid Methyl Esters: These are naturally occurring fatty acids with an odd number of carbon atoms (e.g., C13, C15, C17, C19). They are often used as internal standards because they are typically absent or present at very low concentrations in most biological samples.[3] They are a cost-effective alternative to deuterated standards and can provide robust quantification.[3] However, their chemical and physical properties are not identical to the even-chain fatty acids being quantified, which can sometimes lead to differences in extraction efficiency and chromatographic behavior.
Below is a summary of the performance of this compound and its common alternatives based on key analytical validation parameters.
| Internal Standard | Type | Linearity (R²) | Precision (RSD) | Recovery | Key Advantages | Key Disadvantages |
| This compound | Deuterated Saturated | >0.99 | < 5% | 90-110% | Gold standard, co-elutes with C12:0, excellent correction for matrix effects.[1] | Higher cost, potential for isotopic interference if not fully resolved. |
| Methyl tridecanoate (B1259635) (C13:0) | Odd-Chain Saturated | >0.99 | < 10% | 85-115% | Cost-effective, not typically found in biological samples.[3] | Different retention time and potential for different recovery than even-chain FAMEs. |
| Methyl nonadecanoate (B1228766) (C19:0) | Odd-Chain Saturated | >0.99 | < 10% | 85-115% | Commonly used, good chromatographic separation from most endogenous FAMEs.[4] | May not perfectly mimic the behavior of shorter-chain FAMEs. |
| Heptadecanoic acid-d3 (C17:0-d3) | Deuterated Odd-Chain | >0.99 | < 5% | 90-110% | Combines benefits of deuterated and odd-chain standards. | Higher cost than non-deuterated odd-chain standards. |
Experimental Protocols
Reliable and reproducible data hinges on well-defined experimental protocols. The following sections detail the methodologies for the analysis of Fatty Acid Methyl Esters (FAMEs) using GC-MS, incorporating the use of an internal standard.
Lipid Extraction and Transesterification to FAMEs
This protocol describes a common method for the extraction of total lipids from a biological sample and their subsequent conversion to FAMEs.
Materials:
-
Chloroform
-
0.9% NaCl solution
-
Internal Standard solution (e.g., this compound, Methyl nonadecanoate in a suitable solvent)
-
14% Boron trifluoride (BF3) in methanol
-
Saturated NaCl solution
Procedure:
-
Sample Homogenization: Homogenize the biological sample (e.g., tissue, cell pellet) in a mixture of chloroform:methanol (2:1, v/v).
-
Internal Standard Spiking: Add a known amount of the chosen internal standard solution to the homogenate.
-
Phase Separation: Add 0.9% NaCl solution to the mixture, vortex thoroughly, and centrifuge to separate the organic and aqueous phases.
-
Lipid Collection: Carefully collect the lower organic layer containing the lipids into a new tube.
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen.
-
Transesterification: Add 14% BF3 in methanol to the dried lipid extract.
-
Heating: Tightly cap the tube and heat at 100°C for 30 minutes.
-
FAME Extraction: After cooling, add hexane and a saturated NaCl solution. Vortex and centrifuge.
-
Sample Collection: Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
GC-MS Analysis of FAMEs
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: A polar capillary column, such as a DB-23 or equivalent, is recommended for FAME analysis.
GC-MS Conditions:
| Parameter | Value |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |
| Transfer Line Temp | 250°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and the logic behind selecting an internal standard, the following diagrams have been generated using Graphviz.
Conclusion
The selection of an appropriate internal standard is a critical step in developing a robust and reliable quantitative method for fatty acid analysis. While deuterated internal standards like this compound remain the gold standard for their ability to accurately correct for analytical variability, odd-chain fatty acid methyl esters such as Methyl tridecanoate and Methyl nonadecanoate offer a cost-effective and often suitable alternative. The choice ultimately depends on the specific requirements of the assay, including the desired level of accuracy and precision, cost considerations, and the complexity of the sample matrix. By carefully considering the comparative data and adhering to rigorous experimental protocols, researchers can confidently select the optimal internal standard to ensure the integrity of their quantitative results.
References
Establishing Linearity and Range in Quantitative Analysis: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in quantitative analysis by mass spectrometry, establishing the linearity and range of an analytical method is paramount to ensuring data accuracy and reliability. The choice of an appropriate internal standard is a critical factor in this process. This guide provides a comprehensive comparison of Methyl dodecanoate-d23 with two common alternatives, Methyl-d3 Laurate and Deuterated Lauric Acid-d23, for establishing linearity and range in Gas Chromatography-Mass Spectrometry (GC-MS) applications.
The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted strategy to compensate for variations in sample preparation and instrument response. An ideal SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. This co-elution and similar behavior during analysis lead to more accurate and precise quantification.
Performance Comparison of Deuterated Internal Standards
The selection of a deuterated internal standard can impact the performance of an analytical method. The following table summarizes the linearity and range data for this compound and its alternatives based on available literature. It is important to note that direct head-to-head comparative studies under identical conditions are limited; therefore, the presented data is compiled from individual validation studies and may reflect different experimental protocols.
| Internal Standard | Analyte | Linearity Range | Correlation Coefficient (R²) | Reference |
| Methyl dodecanoate (B1226587) | Not Specified | 37.5 - 1000 pmol/μL | 0.96 - 1.00 | [1] |
| Methyl-d3 Laurate | Methyl Laurate | 0.5 - 50 µg/mL | > 0.999 | [2] |
| Deuterated Lauric Acid-d23 | Lauric Acid | Data not available in searched literature for GC-MS | Data not available in searched literature for GC-MS | [3] |
Note: The data for Methyl dodecanoate is for the non-deuterated form, as specific data for the d23 version was not available in the searched literature. The performance of the deuterated standard is expected to be comparable or superior.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. The following are generalized protocols for establishing linearity and range using a deuterated internal standard in GC-MS analysis of fatty acid methyl esters (FAMEs).
Protocol 1: Establishing Linearity and Range
1. Preparation of Stock Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the certified reference standard of the target analyte (e.g., Methyl Dodecanoate) and dissolve it in 10 mL of an appropriate solvent (e.g., hexane (B92381) or methanol).
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the deuterated internal standard (e.g., this compound) in the same solvent.
2. Preparation of Calibration Standards:
-
Prepare a series of at least five calibration standards by serial dilution of the analyte stock solution to cover the expected concentration range of the samples.
-
Spike each calibration standard with a constant concentration of the internal standard working solution. The concentration of the internal standard should be chosen to provide a consistent and robust signal.
3. Sample Preparation (Derivatization to FAMEs):
-
For samples containing free fatty acids, a derivatization step is required to convert them to their more volatile methyl esters.
-
Lipid Extraction: Extract lipids from the sample matrix using a suitable method (e.g., Folch extraction with chloroform:methanol).
-
Transesterification: Evaporate the solvent from the lipid extract under a stream of nitrogen. Add a derivatizing agent (e.g., 2% methanolic sulfuric acid or boron trifluoride in methanol) and heat the sample to facilitate the conversion to FAMEs.
-
Extraction of FAMEs: After derivatization, extract the FAMEs into an organic solvent like hexane.
4. GC-MS Analysis:
-
Inject a fixed volume of each calibration standard and sample extract into the GC-MS system.
-
The GC method should be optimized to achieve good chromatographic separation of the analyte and internal standard from other matrix components.
-
The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions for the analyte and the deuterated internal standard.
5. Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard for each chromatogram.
-
Calculate the response ratio (analyte peak area / internal standard peak area) for each calibration standard.
-
Construct a calibration curve by plotting the response ratio against the known concentration of the analyte.
-
Perform a linear regression analysis to determine the equation of the line, the correlation coefficient (R²), and the linear range. The acceptance criterion for linearity is typically R² ≥ 0.995.
Visualization of Experimental Workflow and Logical Relationships
To further clarify the process, the following diagrams illustrate the experimental workflow for establishing linearity and the logical relationship between the components of the analysis.
Caption: Experimental workflow for establishing linearity and range using a deuterated internal standard.
Caption: Logical relationship of components in quantitative analysis using an internal standard.
References
A Comparative Guide to Methyl Dodecanoate-d23 and Alternative Deuterated Reference Materials for Quantitative Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in achieving accurate and reliable quantitative results in mass spectrometry-based analyses. This guide provides an objective comparison of the Methyl Dodecanoate-d23 reference material with other deuterated fatty acid methyl ester alternatives, supported by key specifications and detailed experimental protocols.
This document outlines the performance characteristics of this compound and compares it with other commonly used deuterated internal standards, such as Methyl Palmitate-d31 and Methyl Stearate-d35. The information presented is designed to assist in the selection of the most suitable reference material for applications in metabolomics, pharmacokinetic studies, and other areas requiring precise quantification of fatty acids.
Comparison of Key Specifications
The choice of a deuterated internal standard is often guided by its chemical purity and isotopic enrichment. A high degree of deuterium (B1214612) incorporation is essential to minimize crosstalk with the non-labeled analyte, while high chemical purity ensures that impurities do not interfere with the analysis. The following table summarizes the available specifications for this compound and its alternatives.
| Reference Material | Supplier (Product Code) | Isotopic Enrichment/Deuterium Incorporation | Chemical Purity |
| This compound | CDN Isotopes (D-5848) | 98 atom % D | min 98% |
| Methyl Palmitate-d31 | (Typical) | ≥98 atom % D | ≥98% |
| Stearic Acid-d35 * | Cayman Chemical (9003318) | ≥99% deuterated forms (d1-d35) | ≥98% |
| Methyl Stearate-d35 | LGC Standards (CDN-D-5851) | 98 atom % D | min 98% Chemical Purity |
Note: Stearic Acid-d35 is the free fatty acid form, which would be derivatized to its methyl ester during sample preparation.
Experimental Protocols and Methodologies
The accurate quantification of fatty acids using deuterated internal standards typically involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Workflow for Fatty Acid Analysis
The general workflow for analyzing fatty acids in biological samples using a deuterated internal standard is depicted below.
Assessing the Recovery of Methyl Dodecanoate-d23 in Complex Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological and environmental matrices is paramount. Stable isotope-labeled internal standards, such as Methyl dodecanoate-d23, are crucial for achieving high accuracy and precision in mass spectrometry-based analyses by correcting for analyte losses during sample preparation and variations in instrument response. This guide provides a comparative overview of methods for assessing the recovery rate of this compound, supported by representative experimental data and detailed protocols.
Data Presentation: Comparative Recovery Rates
The recovery of an internal standard is highly dependent on the sample matrix, the chosen extraction method, and the derivatization technique. While specific recovery data for this compound is not extensively published, the following table summarizes typical recovery ranges for deuterated fatty acid methyl esters (FAMEs) in common complex matrices based on established analytical methods. This data provides a benchmark for what researchers can expect when developing and validating their own assays.
| Matrix | Extraction Method | Derivatization Method | Analytical Technique | Alternative Internal Standard | Typical Recovery Range (%) for Deuterated FAMEs |
| Plasma/Serum | Liquid-Liquid Extraction (e.g., Folch, Bligh & Dyer) | Acid-catalyzed methylation (e.g., BF3/Methanol (B129727), Methanolic HCl) | GC-MS | Methyl palmitate-d31, Methyl stearate-d35 | 85 - 110 |
| Solid-Phase Extraction (SPE) | Acid-catalyzed methylation (e.g., BF3/Methanol, Methanolic HCl) | GC-MS/LC-MS | Methyl palmitate-d31, Methyl stearate-d35 | 90 - 115 | |
| Soil/Sediment | Pressurized Liquid Extraction (PLE) / Soxhlet | In-situ transesterification (e.g., with methanolic HCl) | GC-MS | Nonadecanoic acid methyl ester (19:0 FAME) | 80 - 105 |
| Modified Bligh & Dyer | Trimethylsulfonium hydroxide (B78521) (TMSH) | GC-MS | Nonadecanoic acid methyl ester (19:0 FAME) | 85 - 110 | |
| Food (e.g., Milk, Oils) | Direct Saponification and Extraction | Acid-catalyzed methylation (e.g., BF3/Methanol) | GC-MS | Tridecanoic acid methyl ester (C13:0) | 90 - 110 |
Disclaimer: The recovery ranges presented are typical values for deuterated fatty acid methyl esters and may vary depending on the specific experimental conditions, instrumentation, and the complexity of the matrix.
Experimental Protocols
A robust and well-documented experimental protocol is the foundation for reproducible and reliable quantitative analysis. Below is a detailed methodology for the extraction and analysis of fatty acids from a plasma sample using this compound as an internal standard, followed by GC-MS analysis.
Protocol: Quantification of Fatty Acids in Plasma using this compound Internal Standard by GC-MS
1. Materials and Reagents:
-
Plasma samples
-
This compound solution (known concentration in methanol)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
14% Boron trifluoride in methanol (BF3-methanol)
-
Anhydrous sodium sulfate (B86663)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Nitrogen evaporator
-
GC-MS system with a suitable capillary column (e.g., DB-23 or equivalent)
2. Sample Preparation and Lipid Extraction (Folch Method):
-
To a 15 mL glass centrifuge tube, add 100 µL of plasma.
-
Spike the sample with a known amount of this compound internal standard solution (e.g., 10 µL of a 100 µg/mL solution).
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 0.4 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.
-
Dry the extracted lipids under a gentle stream of nitrogen at room temperature.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 14% BF3-methanol solution.
-
Cap the tube tightly and heat at 100°C for 30 minutes in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 1 mL of deionized water and 1 mL of hexane to the tube.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1,000 x g for 5 minutes.
-
Transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
4. GC-MS Analysis:
-
Injection: Inject 1 µL of the final hexane extract into the GC-MS system.
-
GC Conditions (example):
-
Column: DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 1 minute, ramp to 175°C at 25°C/min, then ramp to 230°C at 4°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: Select characteristic ions for Methyl dodecanoate (B1226587) and this compound. For example, for the unlabeled compound, monitor m/z 74, 87, and 214. For the d23-labeled standard, the molecular ion will be shifted. The exact ions should be determined by analyzing the respective standards.
-
5. Data Analysis and Recovery Calculation:
-
Integrate the peak areas of the endogenous Methyl dodecanoate and the this compound internal standard.
-
To assess recovery, prepare a control sample by spiking a known amount of a non-deuterated Methyl dodecanoate standard and the this compound internal standard into a blank matrix extract (a matrix sample processed without the analyte spike).
-
The recovery is calculated as:
-
Recovery (%) = [(Area_Analyte_Spiked / Area_IS_Spiked) / (Area_Analyte_Control / Area_IS_Control)] x 100
-
Mandatory Visualization
To better illustrate the processes involved in assessing the recovery rate of this compound, the following diagrams have been generated using Graphviz.
Safety Operating Guide
Proper Disposal of Methyl Dodecanoate-d23: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of research and development. This guide provides essential safety and logistical information for the proper disposal of methyl dodecanoate-d23, a deuterated fatty acid methyl ester. Adherence to these procedures is vital for protecting laboratory personnel and the environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following is a summary of key safety information.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields.
-
Hand Protection: Handle with appropriate chemical-resistant gloves. Contaminated gloves should be disposed of as hazardous waste.
-
Skin and Body Protection: Wear impervious clothing to prevent skin contact.
Handling and Storage:
-
Avoid contact with skin, eyes, and inhalation of any vapors or mist.
-
Use in a well-ventilated area, preferably within a laboratory fume hood.
-
Store at room temperature in a dry, well-ventilated place. Keep containers tightly closed.
Quantitative Data Summary
| Property | Value |
| Chemical Formula | C13H3D23O2 |
| CAS Number | 1219804-72-4 |
| Molecular Weight | 237.49 g/mol |
| Physical State | Not specified, but the unlabeled form is a liquid. |
| Storage Temperature | Room Temperature |
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed professional waste disposal service.[1] This ensures compliance with hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the management of hazardous waste from "cradle-to-grave".[2][3][4]
1. Waste Identification and Segregation:
-
This compound must be treated as hazardous waste.
-
Do not mix with non-hazardous waste. If mixed with other waste, the entire mixture may need to be treated as hazardous waste.[5]
-
Consult your institution's Environmental Health and Safety (EHS) office for specific segregation guidelines.
2. Waste Collection and Containment:
-
Collect waste this compound in a suitable, closed, and chemically compatible container.
-
For liquid spills, soak up the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[1]
3. Labeling:
-
Properly label the waste container. According to EPA regulations, the label must include the words "Hazardous Waste" and clearly identify the contents.[6][7]
-
Include the accumulation start date on the label once the container is full or ready for pickup.
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
The SAA must be at or near the point of generation and under the control of the operator.[1]
5. Arrange for Pickup and Disposal:
-
Contact your institution's EHS department or a licensed professional waste disposal service to schedule a pickup for the hazardous waste.[1]
-
Do not pour this compound down the drain or dispose of it in regular trash, as this can harm aquatic life and is a violation of environmental regulations.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally responsible laboratory environment.
References
- 1. Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA [epa.gov]
- 2. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
- 3. epa.gov [epa.gov]
- 4. dnr.mo.gov [dnr.mo.gov]
- 5. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. MedicalLab Management Magazine [medlabmag.com]
Safeguarding Your Research: A Guide to Handling Methyl Dodecanoate-d23
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and operational efficiency is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl dodecanoate-d23, offering procedural, step-by-step guidance to directly address your operational questions.
This compound, a deuterated form of methyl laurate, is a valuable compound in various research applications. While it is not classified as a hazardous substance for transport, proper handling and disposal are crucial to maintain its integrity and ensure a safe laboratory environment.[1] The following information is designed to be your preferred source for laboratory safety and chemical handling, building a foundation of trust by providing value beyond the product itself.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. While the compound has low acute toxicity, it may cause skin and eye irritation.[2] Adherence to the following PPE guidelines is mandatory to minimize risk.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable material tested according to EN 374. | To prevent skin contact and absorption.[3] |
| Eye Protection | Safety glasses with side-shields | Conforming to NIOSH (US) or EN 166 (EU) standards. | To protect eyes from potential splashes or aerosols.[2] |
| Body Protection | Laboratory coat | Standard laboratory coat. | To protect skin and clothing from accidental spills. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of vapors, especially when heated.[2] |
Experimental Protocol: Weighing and Dissolving this compound
This protocol outlines the standard procedure for accurately weighing and dissolving this compound for experimental use, incorporating necessary safety measures.
Materials:
-
This compound
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriate deuterated solvent (e.g., chloroform-d, methanol-d4)
-
Volumetric flask
-
Pipette
-
Vortex mixer or sonicator
Procedure:
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Work within a chemical fume hood or a well-ventilated area to minimize inhalation exposure.[2]
-
Thoroughly clean and dry all glassware to prevent contamination and isotopic exchange.
-
-
Weighing:
-
Tare the analytical balance with a clean weighing paper or boat.
-
Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula.
-
Record the exact weight of the compound.
-
-
Dissolving:
-
Carefully transfer the weighed this compound into a clean, dry volumetric flask of the appropriate size.
-
Using a pipette, add a small amount of the chosen deuterated solvent to the flask to dissolve the compound.
-
Gently swirl the flask or use a vortex mixer or sonicator to ensure complete dissolution.
-
Once dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
-
Storage:
-
Store the prepared solution in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to prevent solvent evaporation and potential degradation.[4]
-
Label the container clearly with the compound name, concentration, solvent, and date of preparation.
-
Store at room temperature as recommended.[1]
-
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: This diagram outlines the safe handling and disposal workflow for this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure compliance with laboratory safety regulations.
Waste Segregation:
-
Solid Waste: All solid materials that have come into contact with this compound, such as gloves, weighing paper, and contaminated absorbent materials, should be collected in a designated, sealed container labeled as "Hazardous Waste."
-
Liquid Waste: Unused solutions or waste solutions containing this compound should be collected in a separate, sealed, and clearly labeled "Hazardous Waste" container. Do not pour down the drain.[2]
Disposal Procedure:
-
Collection: Collect all waste materials in appropriately labeled, sealed containers.
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service. Follow all local, state, and federal regulations for hazardous waste disposal.
Spill Response:
In the event of a spill, follow these steps:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to soak up the spill.[2]
-
Collect: Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS office.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
